1-Amino-3,3-difluorocyclobutanecarboxylic acid
説明
特性
IUPAC Name |
1-amino-3,3-difluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-4(8,2-5)3(9)10/h1-2,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCVQJSNYDFHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679138 | |
| Record name | 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225532-86-4 | |
| Record name | 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Synthetic Strategies
The synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid predominantly commences from the key intermediate, 3,3-difluorocyclobutanone . This ketone serves as the foundational building block upon which the amino acid functionality is installed. Two classical and highly effective methods for the conversion of ketones to α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction . Both pathways offer viable routes to the target molecule, each with its own set of intermediates and reaction conditions.
Synthesis of the Key Precursor: 3,3-Difluorocyclobutanone
While commercially available from various suppliers, the synthesis of 3,3-difluorocyclobutanone is a critical first step for laboratories where it is not readily accessible. A known method for its preparation involves the deoxofluorination of a suitable precursor. One reported synthesis of a similar compound, 1-amino-3,3-difluorocyclobutanecarboxylic acid, mentions its synthesis in six steps from acetone, with the key step being the transformation of a ketone group into the CF₂-group using morpholino-sulphur trifluoride.[1]
Route 1: The Strecker Synthesis
The Strecker synthesis is a two-step process that converts an aldehyde or ketone into an α-amino acid.[2][3] In the context of synthesizing 1-Amino-3,3-difluorocyclobutanecarboxylic acid, the reaction would proceed as follows:
Step 1: Formation of α-Aminonitrile
The first step involves the reaction of 3,3-difluorocyclobutanone with ammonia and a cyanide source, typically potassium cyanide (KCN) or sodium cyanide (NaCN), in the presence of an ammonium salt like ammonium chloride (NH₄Cl).[2][4] The reaction proceeds through the initial formation of an imine, which is then attacked by the cyanide ion to yield the corresponding α-aminonitrile.[2][5]
Step 2: Hydrolysis of the α-Aminonitrile
The α-aminonitrile intermediate is then subjected to hydrolysis, usually under acidic conditions (e.g., using a strong acid like HCl), to convert the nitrile group into a carboxylic acid, thus yielding the final product, 1-Amino-3,3-difluorocyclobutanecarboxylic acid.[2][5]
Logical Workflow for the Strecker Synthesis
Caption: Strecker synthesis pathway for 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Route 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α-amino acids from ketones.[6][7] This method involves the formation of a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.
Step 1: Hydantoin Formation
3,3-Difluorocyclobutanone is treated with a mixture of potassium cyanide (KCN) or sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃).[6][7] This reaction leads to the formation of a spiro-hydantoin intermediate, specifically 7,7-difluoro-5,8-diazaspiro[3.4]octane-2,4-dione.
Step 2: Hydrolysis of the Hydantoin
The hydantoin ring is then cleaved by hydrolysis, typically under basic conditions (e.g., using a strong base like sodium hydroxide) followed by acidification, to afford the final product, 1-Amino-3,3-difluorocyclobutanecarboxylic acid.[6]
Logical Workflow for the Bucherer-Bergs Reaction
Caption: Bucherer-Bergs reaction pathway for 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid is not available in the reviewed literature, the following general procedures for the key reactions can be adapted by skilled chemists.
General Procedure for Strecker Synthesis (Illustrative)
-
α-Aminonitrile Formation: To a solution of 3,3-difluorocyclobutanone in a suitable solvent (e.g., aqueous ethanol), add ammonium chloride followed by potassium cyanide. The reaction mixture is typically stirred at room temperature for several hours to days. Progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is acidified with concentrated hydrochloric acid and heated to reflux. The hydrolysis is continued until the nitrile is fully converted to the carboxylic acid.
-
Purification: The final product is typically isolated by crystallization after adjusting the pH of the solution. Further purification can be achieved by recrystallization or ion-exchange chromatography.
General Procedure for Bucherer-Bergs Reaction (Illustrative)
-
Hydantoin Formation: A mixture of 3,3-difluorocyclobutanone, potassium cyanide, and ammonium carbonate in a solvent such as aqueous ethanol is heated in a sealed vessel.[8] The reaction is typically run at elevated temperatures (e.g., 60-100 °C) for several hours.[6][7]
-
Hydrolysis: The resulting hydantoin is hydrolyzed by heating with a strong base, such as aqueous sodium hydroxide.
-
Isolation: After hydrolysis, the reaction mixture is acidified to precipitate the amino acid. The product is then collected by filtration and can be purified by recrystallization.
Data Presentation
As no specific experimental data for the synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid was found in the provided search results, a quantitative data table cannot be generated at this time. Researchers undertaking this synthesis would need to generate this data through their own experimentation. Key data points to collect would include:
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Material | 3,3-Difluorocyclobutanone | 3,3-Difluorocyclobutanone |
| Key Reagents | NH₄Cl, KCN | (NH₄)₂CO₃, KCN |
| Intermediate | α-Aminonitrile | Spiro-hydantoin |
| Reaction Time (Step 1) | To be determined | To be determined |
| Reaction Temperature (Step 1) | To be determined | To be determined |
| Yield (Step 1) | To be determined | To be determined |
| Reaction Time (Step 2) | To be determined | To be determined |
| Reaction Temperature (Step 2) | To be determined | To be determined |
| Overall Yield | To be determined | To be determined |
| Purity | To be determined | To be determined |
| Spectroscopic Data (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) | To be determined | To be determined |
Conclusion
The synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid is a scientifically sound objective that can be achieved through established synthetic methodologies, namely the Strecker synthesis and the Bucherer-Bergs reaction, starting from 3,3-difluorocyclobutanone. This guide outlines the logical progression of these synthetic routes and provides a framework for the development of detailed experimental protocols. The successful synthesis and characterization of this novel fluorinated amino acid will provide a valuable building block for the design and development of new therapeutic agents with potentially enhanced pharmacological properties. Further research is required to establish optimized reaction conditions and to fully characterize the final product and its intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic cyclic non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclobutane scaffold, coupled with the presence of gem-difluoro substitution, imparts unique conformational constraints and electronic properties. These characteristics make it a valuable building block for the design of novel therapeutic agents and a probe for studying biological systems. This technical guide provides a comprehensive overview of the chemical properties of 1-Amino-3,3-difluorocyclobutanecarboxylic acid, including its synthesis, analytical characterization, and its interaction with biological systems.
Chemical and Physical Properties
The chemical structure of 1-Amino-3,3-difluorocyclobutanecarboxylic acid features a four-membered carbocyclic ring with an amino group and a carboxylic acid group attached to the same carbon (C1), and two fluorine atoms attached to the C3 position.
Table 1: General Properties of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₅H₇F₂NO₂ | [1] |
| Molecular Weight | 151.11 g/mol | [1] |
| CAS Number | 1225532-86-4 | [1] |
| Appearance | Crystalline solid | [2] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |
Table 2: Physicochemical Properties of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
| Property | Value | Notes |
| Melting Point | Decomposes in the range of 200 - 300°C | Amino acids typically exhibit high melting points and decompose before melting.[2][3] |
| Solubility | Generally soluble in water; insoluble in non-polar organic solvents. | The zwitterionic nature of amino acids contributes to their solubility in polar solvents like water.[3] The introduction of fluorine can increase lipophilicity.[] |
| pKa | Estimated pKa₁ (α-carboxyl) ~1.8-2.4; Estimated pKa₂ (α-amino) ~9.0-10.0 | The pKa values are influenced by the electron-withdrawing fluorine atoms.[5] No experimentally determined values were found in the searched literature. These are estimates based on similar amino acids.[6][7] |
Synthesis and Experimental Protocols
A reported synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid involves a six-step process starting from acetone. A key transformation in this synthesis is the conversion of a ketone functional group into a geminal difluoride using morpholino-sulfur trifluoride.[8]
While a detailed, step-by-step protocol for the non-radiolabeled compound was not available in the public domain, a general synthetic approach can be inferred from related syntheses of similar fluorinated cyclobutane amino acids. Such syntheses often involve the construction of the cyclobutane ring, followed by the introduction of the amino and carboxylic acid functionalities, and a late-stage fluorination step.
General Experimental Workflow for Synthesis (Hypothetical)
Caption: A generalized synthetic workflow for 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of 1-Amino-3,3-difluorocyclobutanecarboxylic acid. Standard analytical techniques that would be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and C-F bonds.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Biological Activity and Signaling Pathways
1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic amino acid analog and, as such, its biological activity is primarily mediated through its interaction with amino acid transporters. The radiolabeled form, [¹⁸F]-1-amino-3,3-difluorocyclobutanecarboxylic acid (often referred to as Fluciclovine or Axumin in its clinical form), is utilized as a positron emission tomography (PET) imaging agent for the diagnosis of certain cancers, notably prostate cancer.[10]
The uptake of this amino acid analog into cells is primarily facilitated by two types of amino acid transporters:
-
L-type Amino Acid Transporter 1 (LAT1): A sodium-independent transporter responsible for the uptake of large neutral amino acids.
-
Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2): A sodium-dependent transporter.
The increased expression of these transporters in many cancer cells leads to a higher accumulation of 1-Amino-3,3-difluorocyclobutanecarboxylic acid compared to normal tissues, forming the basis for its use in PET imaging.
The influx of amino acids via these transporters is not merely for metabolic purposes; it also plays a crucial role in cellular signaling. A key signaling pathway regulated by amino acid availability is the mTOR (mammalian target of rapamycin) pathway . The mTORC1 complex is a central regulator of cell growth, proliferation, and survival. Its activation is dependent on the presence of sufficient intracellular amino acids, particularly leucine. By being transported into the cell, 1-Amino-3,3-difluorocyclobutanecarboxylic acid can contribute to the intracellular amino acid pool, thereby influencing the activation of the mTOR signaling cascade.
Signaling Pathway Diagram
Caption: Cellular uptake and downstream signaling of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Conclusion
1-Amino-3,3-difluorocyclobutanecarboxylic acid is a fascinating molecule with significant potential in biomedical research and drug development. Its unique structural features and its ability to engage with key cellular transport and signaling pathways make it a valuable tool for both diagnostic and therapeutic applications. Further research into its detailed physicochemical properties and the development of efficient, scalable synthetic routes will undoubtedly expand its utility in the scientific community.
References
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the general properties of amino acids? | AAT Bioquest [aatbio.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Amino acid Properties [science.co.il]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid as a potential positron emission tomography brain tumor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Properties of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid (CAS Number 1225532-86-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic cyclic amino acid analog. Its structure, featuring a cyclobutane ring with gem-difluoro substitution, imparts unique conformational constraints and electronic properties. This compound and its derivatives, particularly its radiolabeled counterpart, have garnered interest in the field of oncology as potential diagnostic and therapeutic agents due to their interaction with amino acid transport systems that are often upregulated in cancer cells. This guide provides a comprehensive overview of the known properties, biological activity, and relevant experimental methodologies associated with this compound.
Chemical and Physical Properties
1-Amino-3,3-difluorocyclobutanecarboxylic acid is a white crystalline solid.[1] The presence of the difluoro group is expected to influence its pKa, lipophilicity, and metabolic stability compared to its non-fluorinated analog.
| Property | Value | Reference |
| CAS Number | 1225532-86-4 | N/A |
| Molecular Formula | C₅H₇F₂NO₂ | [2] |
| Molecular Weight | 151.11 g/mol | [2] |
| IUPAC Name | 1-amino-3,3-difluorocyclobutane-1-carboxylic acid | [2] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in polar solvents such as water and methanol. | [1] |
| InChI Key | KSCVQJSNYDFHOT-UHFFFAOYSA-N | [2] |
| SMILES | C1C(CC1(F)F)(C(=O)O)N | [2] |
Biological Activity and Mechanism of Action
While specific studies on the non-radiolabeled 1-Amino-3,3-difluorocyclobutanecarboxylic acid are limited in publicly available literature, extensive research on its ¹⁸F-labeled analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC, or fluciclovine F 18), provides significant insight into its biological behavior.[3][4] As a synthetic amino acid, it is recognized and transported by cellular amino acid transporters.
The primary mechanism of action is its uptake into cells, particularly cancer cells, via amino acid transporters.[5][6] This uptake is primarily mediated by the L-type amino acid transporter (LAT) system, with some contribution from the Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2).[5][6] Unlike natural amino acids, these synthetic analogs are generally not metabolized and do not get incorporated into proteins, leading to their accumulation within cells that have high amino acid transporter expression, a characteristic feature of many cancer types.[1][6] This accumulation forms the basis of its use as an imaging agent in positron emission tomography (PET) to visualize tumors, such as in prostate and brain cancers.[3][4]
Signaling Pathway
The primary pathway involves the transport of the molecule across the cell membrane. Downstream signaling effects resulting from the accumulation of this synthetic amino acid are not well-documented. The key interaction is with the amino acid transporters, which are themselves regulated by various cellular signaling pathways related to cell growth and metabolism, such as the mTOR pathway.
Experimental Data
The majority of available quantitative data pertains to the ¹⁸F-labeled analog, [¹⁸F]FACBC, from preclinical and clinical imaging studies.
In Vitro Cellular Uptake
| Cell Line | Compound | Uptake (% Injected Dose / 10⁵ cells) | Incubation Time (min) | Reference |
| DU-145 (human prostate cancer) | [¹⁸F]FACBC | ~6% | 5 | [1] |
| DU-145 (human prostate cancer) | [¹⁸F]FACBC | ~8% (peak) | 15 | [1] |
| 9L (rat gliosarcoma) | [¹⁸F]FACBC | Not specified, but uptake was inhibited by L-type and ASC transporter inhibitors | Not specified | [6] |
In Vivo Biodistribution in Tumor-Bearing Rodent Models
| Tissue | Compound | Uptake (% Injected Dose / gram) | Time Post-Injection (min) | Animal Model | Reference |
| Brain (normal) | [¹⁸F]FACBC | 0.11 | 5 | Rat with 9L gliosarcoma | [1] |
| Brain (normal) | [¹⁸F]FACBC | 0.26 | 60 | Rat with 9L gliosarcoma | [1] |
| Tumor (9L gliosarcoma) | [¹⁸F]FACBC | 0.62 | 5 | Rat with 9L gliosarcoma | [1] |
| Tumor (9L gliosarcoma) | [¹⁸F]FACBC | 1.72 | 60 | Rat with 9L gliosarcoma | [1] |
| Parameter | Compound | Value | Animal Model | Reference |
| Tumor-to-Brain Ratio | [¹⁸F]FACBC | 5.58 | Rat with 9L gliosarcoma | [7] |
| Tumor-to-Brain Ratio | [¹⁸F]FACBC | 6.61 | Rat with 9L gliosarcoma | [7] |
Experimental Protocols
Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
General Hydrolysis Step for a Similar Compound:
-
To a scintillation vial containing the protected amino acid ester (e.g., racemic ethyl-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate), add concentrated HCl.[2]
-
Heat the reaction mixture (e.g., to 90 °C) for a specified time (e.g., 1 hour).[2]
-
Allow the reaction to cool to room temperature, which may result in the spontaneous formation of colorless crystals.[2]
-
Carefully remove the supernatant.[2]
-
Dry the crystals under vacuum to yield the final amino acid hydrochloride product.[2]
In Vitro Cellular Uptake Assay (Radiolabeled)
This protocol is adapted from studies using ¹⁸F-labeled amino acid analogs.
Objective: To quantify the uptake of the radiolabeled compound into cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., DU-145, 9L)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Radiolabeled compound (e.g., [¹⁸F]FACBC)
-
Scintillation counter
-
Cell counting apparatus
Procedure:
-
Cell Culture: Culture cells in appropriate medium until they reach about 80-90% confluency.
-
Cell Seeding: Harvest cells using trypsin-EDTA, count them, and seed a known number of cells (e.g., 1 x 10⁵ cells/well) into multi-well plates. Allow cells to attach overnight.
-
Uptake Experiment: a. Remove the culture medium and wash the cells with PBS. b. Add a known concentration of the radiolabeled compound in fresh medium or buffer to each well. c. Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). d. To determine non-specific uptake, a parallel set of wells can be co-incubated with a large excess of a natural amino acid (e.g., L-leucine) to block specific transporter-mediated uptake.
-
Washing: At each time point, aspirate the medium containing the radiolabeled compound and quickly wash the cells multiple times with ice-cold PBS to remove extracellular radioactivity.
-
Cell Lysis and Counting: a. Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the cell lysate to scintillation vials. c. Measure the radioactivity in each vial using a gamma or beta counter.
-
Data Analysis: a. Determine the amount of radioactivity taken up by the cells at each time point. b. Normalize the data to the number of cells and the specific activity of the radiolabeled compound. c. Express the results as a percentage of the injected dose per 10⁵ cells.
References
- 1. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Initial experience with the radiotracer anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid with PET/CT in prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of 1-Amino-3,3-difluorocyclobutanecarboxylic acid. This fluorinated amino acid analog is a valuable building block in medicinal chemistry, and a thorough understanding of its three-dimensional structure is paramount for its application in drug design and development. This document summarizes key spectroscopic and spectrometric data, outlines detailed experimental protocols for its characterization, and provides visualizations of the analytical workflow.
Core Spectroscopic and Spectrometric Data
The structural confirmation of 1-Amino-3,3-difluorocyclobutanecarboxylic acid relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The quantitative data obtained from these methods provide unambiguous evidence for the connectivity and spatial arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 1-Amino-3,3-difluorocyclobutanecarboxylic acid, both ¹H and ¹³C NMR are employed.
Table 1: NMR Spectroscopic Data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 3.06–2.79 | m | Cyclobutane protons |
| ¹H | 12.11 | br s | COOH |
| ¹³C | 179.6 | s | C OOH |
| ¹³C | 118.0 | t (J_CF = 277.5 Hz) | C F₂ |
Note: The ¹³C signal for the CF₂ group appears as a triplet due to coupling with the two fluorine atoms. The provided literature indicates a doublet of doublets, which may arise from more complex coupling patterns not fully resolved or described in the summary data. The triplet assignment is a common simplification for a CF₂ group.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, likely after derivatization to increase its volatility.
Table 2: GC-MS Fragmentation Data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid
| m/z Ratio | Fragment |
| 119 | [M - OH]⁺ |
| 97 | [M - CO₂H]⁺ |
Experimental Protocols
Detailed and rigorous experimental protocols are essential for the reproducible and accurate characterization of 1-Amino-3,3-difluorocyclobutanecarboxylic acid. The following sections outline the methodologies for the synthesis and key analytical techniques.
Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
The synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid has been reported by Mykhailiuk, Radchenko, and Komarov in the Journal of Fluorine Chemistry (2010, 131, 221-223). A key step in the reported six-step synthesis from acetone involves the conversion of a ketone group into the gem-difluoro group using morpholino-sulfur trifluoride. A likely overall synthetic approach would involve the formation of a cyclobutanone precursor, followed by fluorination, and subsequent introduction of the amino and carboxylic acid functionalities, potentially via a Bucherer-Bergs reaction or a related synthetic route.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Amino-3,3-difluorocyclobutanecarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)). The choice of solvent may depend on the solubility of the free amino acid. For the data presented, Chloroform-d (CDCl₃) was cited, which suggests the compound may have been derivatized (e.g., as an ester or with a protecting group on the amine) to enhance solubility.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane (TMS) or the residual solvent peak).
Mass Spectrometry (MS) Protocol
-
Sample Preparation and Derivatization: For GC-MS analysis, the amino acid must be derivatized to increase its volatility. A common method is silylation, for example, by reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a sealed vial at a slightly elevated temperature (e.g., 70°C) for about 30 minutes.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, typically operated at a temperature of 250°C.
-
Oven Program: A temperature gradient program should be used to ensure good separation of the derivatized analyte from any byproducts or impurities. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A mass range of m/z 40-500 is typically sufficient to observe the molecular ion and key fragments.
-
-
Data Analysis: The resulting chromatogram will show a peak corresponding to the derivatized 1-Amino-3,3-difluorocyclobutanecarboxylic acid. The mass spectrum of this peak is then analyzed to identify the molecular ion and characteristic fragment ions.
X-ray Crystallography Protocol
While specific crystal structure data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid was not found in the initial search, the following provides a general protocol for obtaining such data for a small organic molecule.
-
Crystal Growth:
-
High-purity crystalline material is required. Recrystallization from a suitable solvent or solvent system is the most common method.
-
Techniques such as slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion can be employed to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer, typically with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate three-dimensional structure.
-
Visualizations
To aid in the understanding of the structure elucidation process, the following diagrams illustrate the key workflows and relationships.
Caption: Experimental workflow for the synthesis and structure elucidation.
Caption: Relationship between analytical techniques and structural information.
Conformational Landscape of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3,3-difluorocyclobutanecarboxylic acid is a fascinating molecule with significant potential in medicinal chemistry and drug design. The rigid yet puckered nature of the cyclobutane ring, combined with the stereoelectronic effects of the gem-difluoro group and the amino acid functionality, gives rise to a unique conformational landscape that dictates its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the conformational analysis of 1-amino-3,3-difluorocyclobutanecarboxylic acid, drawing upon established principles of stereochemistry, and outlining key experimental and computational methodologies for its detailed investigation. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from analogous fluorinated cyclobutanes and related amino acids to present a thorough theoretical framework and practical approaches for its study.
Introduction
Cyclic amino acids are valuable building blocks in the design of peptidomimetics and pharmacologically active compounds. The conformational constraints imposed by the cyclic scaffold can lead to enhanced receptor affinity, selectivity, and metabolic stability. The introduction of fluorine atoms can further modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and conformational preferences. In 1-amino-3,3-difluorocyclobutanecarboxylic acid, the gem-difluoro substitution at the C3 position is expected to have a profound impact on the puckering of the cyclobutane ring and the spatial orientation of the amino and carboxylic acid groups. A thorough understanding of its conformational behavior is therefore crucial for the rational design of novel therapeutics.
Theoretical Conformational Analysis
The cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations to relieve torsional strain. The two primary puckered conformations are the "envelope" and the "twist" (or "half-chair"). The presence of substituents significantly influences the energetic preference for a particular conformation.
For 1-amino-3,3-difluorocyclobutanecarboxylic acid, the puckering of the cyclobutane ring will be influenced by the steric and electronic interactions of the substituents. The bulky amino and carboxylic acid groups at C1 will likely favor an equatorial-like position to minimize steric hindrance. The gem-difluoro group at C3 introduces strong stereoelectronic effects. The carbon-fluorine bond is highly polarized, and the gauche effect may play a role in stabilizing certain conformations.
The puckering of the cyclobutane ring can be described by the puckering amplitude (q) and the phase angle (φ). In the case of 1-amino-3,3-difluorocyclobutanecarboxylic acid, two primary puckered conformations can be envisioned:
-
Axial-like Amino/Carboxyl Conformer: The substituent at C1 occupies an axial-like position.
-
Equatorial-like Amino/Carboxyl Conformer: The substituent at C1 occupies an equatorial-like position.
The equilibrium between these conformers will be dictated by the interplay of steric hindrance, torsional strain, and electronic interactions. It is hypothesized that the equatorial-like conformer will be energetically more favorable.
Experimental Methodologies
A combination of experimental techniques is essential for the comprehensive conformational analysis of 1-amino-3,3-difluorocyclobutanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For 1-amino-3,3-difluorocyclobutanecarboxylic acid, both ¹H and ¹⁹F NMR experiments are crucial.
Experimental Protocol: Variable Temperature ¹H and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve a 5-10 mg sample of 1-amino-3,3-difluorocyclobutanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra at a range of temperatures (e.g., from 298 K down to 200 K).
-
Analysis of Vicinal Coupling Constants: Measure the vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants at each temperature. The magnitude of these coupling constants is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.
-
Conformational Equilibrium: Analyze the temperature dependence of the coupling constants to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium between the major and minor conformers.
-
NOESY/ROESY: Acquire 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) data to identify through-space correlations between protons, which can provide information about their spatial proximity in the preferred conformation.
X-ray Crystallography
X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 1-amino-3,3-difluorocyclobutanecarboxylic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Analysis: Analyze the resulting crystal structure to determine the precise bond lengths, bond angles, and dihedral angles, which will reveal the solid-state conformation of the molecule.
Illustrative Data Presentation
Due to the limited availability of specific experimental data for 1-amino-3,3-difluorocyclobutanecarboxylic acid in the public domain, the following tables present hypothetical but realistic data to illustrate how the results of a conformational analysis would be summarized.
Table 1: Calculated Relative Energies and Key Dihedral Angles for Puckered Conformers of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid.
| Conformer | Relative Energy (kcal/mol) | Puckering Amplitude (q, Å) | Dihedral Angle (H1-C1-C2-H2a) | Dihedral Angle (H1-C1-C2-H2b) |
| Equatorial-like NH₂/COOH | 0.00 | 0.25 | ~150° | ~30° |
| Axial-like NH₂/COOH | 1.5 - 2.5 | 0.23 | ~90° | ~ -30° |
Table 2: Representative Vicinal Coupling Constants for Conformational Analysis.
| Coupling Constant | Equatorial-like Conformer (Hz) | Axial-like Conformer (Hz) | Experimentally Observed (Hz) |
| ³J(H1, H2a) | 8-10 | 1-3 | 6.5 |
| ³J(H1, H2b) | 2-4 | 6-8 | 4.2 |
| ³J(H2a, F) | 15-20 | 5-10 | 12.8 |
| ³J(H2b, F) | 5-10 | 20-25 | 18.5 |
Visualization of Conformational Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the key concepts in the conformational analysis of 1-amino-3,3-difluorocyclobutanecarboxylic acid.
Caption: Puckering equilibrium of the cyclobutane ring.
Caption: Workflow for conformational analysis.
Caption: Nuclear Overhauser Effect (NOE) correlations.
Conclusion
The conformational analysis of 1-amino-3,3-difluorocyclobutanecarboxylic acid is a multifaceted challenge that requires a synergistic approach combining theoretical calculations and experimental validation. While the gem-difluoro group and the amino acid moiety introduce complexity, they also offer exciting opportunities for fine-tuning the conformational preferences and, consequently, the biological properties of this molecule. The methodologies and illustrative data presented in this guide provide a robust framework for researchers to embark on a detailed investigation of this and other similarly substituted cyclobutane systems, ultimately paving the way for the development of novel and effective therapeutic agents.
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue of the non-proteinogenic amino acid 1-aminocyclobutanecarboxylic acid (ACBC). This document is intended to serve as a core resource for researchers in medicinal chemistry, drug discovery, and chemical biology.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid and its protected intermediate, as detailed in the primary literature.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | D₂O | 3.09 - 3.25 | m | 2H, CH₂ | |
| 2.91 - 3.08 | m | 2H, CH₂ | |||
| N-Boc-1-amino-3,3-difluorocyclobutanecarboxylic acid methyl ester | CDCl₃ | 5.23 | br s | 1H, NH | |
| 3.79 | s | 3H, OCH₃ | |||
| 3.10 | t | J = 12.8 | 2H, CH₂ | ||
| 2.73 | t | J = 12.8 | 2H, CH₂ | ||
| 1.46 | s | 9H, C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | D₂O | 175.7 | C=O |
| 118.8 (t, J=281.0 Hz) | CF₂ | ||
| 61.2 | C-NH₂ | ||
| 42.1 (t, J=23.0 Hz) | 2CH₂ | ||
| N-Boc-1-amino-3,3-difluorocyclobutanecarboxylic acid methyl ester | CDCl₃ | 171.8 | C=O (ester) |
| 154.4 | C=O (Boc) | ||
| 118.0 (t, J=281.0 Hz) | CF₂ | ||
| 81.3 | C(CH₃)₃ | ||
| 61.1 | C-NHBoc | ||
| 53.4 | OCH₃ | ||
| 41.5 (t, J=23.0 Hz) | 2CH₂ | ||
| 28.2 | C(CH₃)₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | KBr | 3440 | O-H stretch |
| 2980 | C-H stretch | ||
| 1640 | C=O stretch | ||
| 1550 | N-H bend | ||
| 1230, 1100 | C-F stretch | ||
| N-Boc-1-amino-3,3-difluorocyclobutanecarboxylic acid methyl ester | neat | 3370 | N-H stretch |
| 2980 | C-H stretch | ||
| 1745, 1715 | C=O stretch | ||
| 1220, 1090 | C-F stretch |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | ESI+ | 152.0514 | 152.0516 |
| N-Boc-1-amino-3,3-difluorocyclobutanecarboxylic acid methyl ester | ESI+ | 266.1245 | 266.1249 |
Experimental Protocols
The synthesis and spectroscopic characterization of 1-Amino-3,3-difluorocyclobutanecarboxylic acid were reported by Mykhailiuk, Radchenko, and Komarov in the Journal of Fluorine Chemistry (2010, 131, 221-223). The key steps are outlined below.
Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid
The synthesis commences from 1,3-dibromoacetone, which undergoes a Favorskii rearrangement to yield cyclopropanecarboxylic acid. This is subsequently converted to the corresponding cyclobutanone derivative. A crucial step involves the gem-difluorination of the ketone functionality using morpholino-sulfur trifluoride. The amino group is introduced via the Strecker synthesis, followed by hydrolysis to yield the final product.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian Mercury 400 spectrometer (400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in ppm relative to the residual solvent peak as an internal standard.
-
Infrared Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum 100 FT-IR spectrometer.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) were recorded on an Agilent 1100 Series LC/MSD instrument using electrospray ionization (ESI).
Signaling Pathways and Biological Relevance
Currently, there is no published information detailing specific signaling pathways directly modulated by 1-Amino-3,3-difluorocyclobutanecarboxylic acid. As a synthetic amino acid analogue, its biological activity would likely be related to its interaction with amino acid transporters and metabolic pathways. Further research is required to elucidate its specific biological targets and mechanisms of action.
The Biological Activity of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic cyclic amino acid analogue. Its structure, featuring a gem-difluorinated cyclobutane ring, positions it as a subject of interest for its potential to modulate biological pathways. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a primary focus on its role as an inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of the plant hormone ethylene. This document details the mechanism of action, presents available quantitative data in a comparative context, outlines relevant experimental protocols, and provides visualizations of the pertinent biological pathways and experimental workflows.
Core Biological Activity: Inhibition of ACC Synthase
The principal reported biological activity of 1-Amino-3,3-difluorocyclobutanecarboxylic acid is its inhibitory action on 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS). This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, the immediate precursor of ethylene in plants. Ethylene is a critical phytohormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses. By inhibiting ACC synthase, 1-Amino-3,3-difluorocyclobutanecarboxylic acid can effectively modulate ethylene production.
Mechanism of Action
As a structural analogue of 1-aminocyclobutane-1-carboxylate (ACBC), a known inhibitor of ACC synthase, 1-Amino-3,3-difluorocyclobutanecarboxylic acid is hypothesized to act as a competitive inhibitor of the enzyme. It likely binds to the active site of ACC synthase, preventing the natural substrate, SAM, from binding and being converted to ACC. The presence of the electron-withdrawing fluorine atoms on the cyclobutane ring may influence the binding affinity and inhibitory potency of the compound.
Quantitative Data on ACC Synthase Inhibition
| Compound | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| 1-Aminocyclobutane-1-carboxylate (ACBC) | ACC Synthase | Competitive | 15 | - | (Satoh, 1997) |
| L-Aminoethoxyvinylglycine (AVG) | ACC Synthase | Competitive | 0.2 | - | (Boller, 1979) |
| α-Aminoisobutyric acid (AIB) | ACC Oxidase | Competitive | - | - | (Merritt, 2001) |
Note: Data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid is not available. The table provides context with known inhibitors of the ethylene biosynthesis pathway.
Experimental Protocols
In Vitro Assay for ACC Synthase Activity
The activity of ACC synthase and the inhibitory effect of compounds like 1-Amino-3,3-difluorocyclobutanecarboxylic acid can be determined using an in vitro assay.
Principle: The assay measures the amount of ACC produced from the substrate S-adenosyl-L-methionine (SAM) by the ACC synthase enzyme. The ACC produced is then chemically converted to ethylene, which is quantified by gas chromatography.
Materials:
-
Purified or partially purified ACC synthase
-
S-adenosyl-L-methionine (SAM) solution
-
Inhibitor solution (e.g., 1-Amino-3,3-difluorocyclobutanecarboxylic acid) at various concentrations
-
Reaction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 µM pyridoxal-5'-phosphate and 5 mM dithiothreitol)
-
Assay tubes
-
Gas-tight syringes
-
Gas chromatograph equipped with a flame ionization detector (FID) and an appropriate column (e.g., alumina)
-
Mercuric chloride (HgCl₂) solution
-
Sodium hypochlorite (bleach) and sodium hydroxide (NaOH) solution
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, SAM, and the inhibitor at various concentrations in an assay tube.
-
Initiate the enzymatic reaction by adding ACC synthase to the reaction mixture.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching agent, such as HgCl₂.
-
Seal the assay tubes with a serum cap.
-
Add a mixture of NaOH and bleach to the tube to chemically convert the ACC produced to ethylene.
-
Incubate for a short period to allow for complete conversion.
-
Using a gas-tight syringe, withdraw a sample of the headspace gas from the assay tube.
-
Inject the gas sample into the gas chromatograph to quantify the amount of ethylene produced.
-
Calculate the enzyme activity based on the amount of ethylene produced and determine the inhibitory effect of the compound by comparing the activity in the presence and absence of the inhibitor. IC50 values can be calculated from a dose-response curve.
Visualizations
Ethylene Biosynthesis Pathway and Inhibition
The following diagram illustrates the key steps in the ethylene biosynthesis pathway in plants and highlights the point of inhibition by 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Caption: Ethylene biosynthesis pathway and its inhibition.
Experimental Workflow for ACC Synthase Inhibition Assay
The diagram below outlines the general workflow for assessing the inhibitory activity of a compound against ACC synthase.
Caption: Workflow for ACC synthase inhibition assay.
Conclusion
1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic amino acid analogue with a primary biological activity as a putative inhibitor of ACC synthase, a critical enzyme in the plant ethylene biosynthesis pathway. While direct quantitative data on its inhibitory potency remains limited in publicly accessible literature, its structural similarity to known ACC synthase inhibitors provides a strong basis for this mechanism of action. Further research is warranted to fully characterize its inhibitory kinetics and explore its potential applications in agriculture and plant biology as a modulator of ethylene-regulated processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
Methodological & Application
Applications of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic, conformationally constrained, fluorinated amino acid analog of the naturally occurring 1-aminocyclobutane-1-carboxylic acid (ACBC). The incorporation of geminal fluorine atoms onto the cyclobutane ring introduces unique physicochemical properties that are of significant interest in medicinal chemistry. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, pKa, lipophilicity, and binding affinity. The rigid cyclobutane scaffold restricts the conformational flexibility of the molecule, which can lead to enhanced selectivity and potency when incorporated into peptidomimetics or used as a standalone pharmacophore.
These application notes provide an overview of the potential uses of 1-amino-3,3-difluorocyclobutanecarboxylic acid in medicinal chemistry, drawing parallels from its closely related mono-fluorinated analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), a clinical PET imaging agent. Detailed protocols for its synthesis and a representative biological assay are also provided.
Applications in Medicinal Chemistry
As a Constrained Amino Acid Analog for Drug Design
The rigid cyclobutane framework of 1-amino-3,3-difluorocyclobutanecarboxylic acid makes it an attractive building block for the synthesis of peptidomimetics and other small molecule drugs. By locking the orientation of the amino and carboxylic acid functional groups, it can enforce a specific conformation that may be optimal for binding to a biological target. This pre-organization can lead to a lower entropic penalty upon binding, potentially increasing affinity and selectivity.
Potential as a PET Imaging Agent for Oncology
The mono-fluorinated analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (fluciclovine F 18 or [¹⁸F]FACBC), is an FDA-approved PET radiotracer for imaging prostate cancer recurrence.[1] Like other amino acid-based PET tracers, its uptake is elevated in many tumor cells due to the increased demand for nutrients to support rapid proliferation.[2] These non-natural amino acids are transported into cells primarily through amino acid transporters such as the L-type (LAT) and Alanine, Serine, Cysteine-preferring (ASC) transporters.[2][3]
Given the precedent of [¹⁸F]FACBC, the 3,3-difluoro analog is a strong candidate for development as a next-generation PET imaging agent. The gem-difluoro substitution can offer several advantages:
-
Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making the 3-position of the cyclobutane ring resistant to metabolic oxidation.
-
Modulated Lipophilicity and Uptake: The difluorination will alter the electronic properties and lipophilicity of the molecule, which could influence its interaction with amino acid transporters and its overall biodistribution profile.
Modulation of Physicochemical Properties
The introduction of a gem-difluoro group has a profound impact on the local electronic environment of the molecule. This can influence the acidity of the carboxylic acid and the basicity of the amino group, which are critical for receptor interactions and pharmacokinetic properties. Studies on gem-difluorinated cycloalkanes have shown that this modification can lead to a decrease in the pKa of neighboring functional groups and can either increase or decrease lipophilicity depending on the overall molecular context.[4]
Data Presentation
The following tables summarize the biodistribution and radiation dosimetry data for the mono-fluorinated analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC). This data provides a valuable reference for the expected behavior of the 3,3-difluoro analog.
Table 1: Biodistribution of anti-[¹⁸F]FACBC in Rats with Intracerebral 9L Gliosarcoma (% Injected Dose/g) [2]
| Organ | 5 min | 60 min |
| Brain | 0.11 | 0.26 |
| Tumor | 0.62 | 1.72 |
| Blood | 0.45 | 0.29 |
| Liver | 1.25 | 1.55 |
| Kidneys | 2.11 | 0.89 |
| Spleen | 1.89 | 0.67 |
| Lungs | 1.54 | 0.43 |
| Heart | 0.87 | 0.28 |
| Tumor/Brain Ratio | 5.6 | 6.6 |
Table 2: Human Radiation Dosimetry of anti-[¹⁸F]FACBC [2]
| Organ | Estimated Dose (mGy/MBq) |
| Liver | 0.045 |
| Pancreas | 0.038 |
| Heart Wall | 0.025 |
| Kidneys | 0.023 |
| Spleen | 0.021 |
| Red Marrow | 0.018 |
| Effective Dose | 0.016 |
Experimental Protocols
Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
A reported synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid is a six-step process starting from acetone.[5] The key transformation is the conversion of a ketone to a gem-difluoro group using a fluorinating agent such as morpholino-sulphur trifluoride (Morph-DAST). The following is a plausible, detailed protocol based on the published strategy and general synthetic methodologies.
Protocol 1: Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
-
Step 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one.
-
To a solution of 1,3-dihydroxyacetone dimer (1.0 eq) in acetone (10 vol), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
-
Step 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid.
-
Perform a [2+2] cycloaddition of 2,2-dimethyl-1,3-dioxan-5-one with dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc.
-
Hydrolyze the resulting cycloadduct under acidic conditions to afford 3-oxocyclobutanecarboxylic acid.
-
-
Step 3: Protection of the Carboxylic Acid.
-
Esterify the carboxylic acid of 3-oxocyclobutanecarboxylic acid by reacting with methanol in the presence of a catalytic amount of sulfuric acid under reflux.
-
-
Step 4: Geminal Difluorination.
-
Dissolve the methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (20 vol) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add morpholino-sulphur trifluoride (Morph-DAST) (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 vol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3,3-difluorocyclobutanecarboxylate.
-
-
Step 5: Introduction of the Amino Group (Bucherer-Bergs Synthesis).
-
To a solution of methyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) in ethanol/water (1:1), add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).
-
Heat the mixture in a sealed vessel at 60 °C for 24 hours.
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Extract the aqueous layer with ether to remove non-polar impurities.
-
The resulting hydantoin intermediate is carried forward to the next step.
-
-
Step 6: Hydrolysis to the Amino Acid.
-
Heat the aqueous solution of the hydantoin intermediate with an excess of 6 M HCl at 100 °C for 24 hours.
-
Cool the solution and concentrate under reduced pressure.
-
Purify the crude amino acid by ion-exchange chromatography or recrystallization to yield 1-amino-3,3-difluorocyclobutanecarboxylic acid.
-
Biological Assay: Competitive Binding to Amino Acid Transporters
The following is a general protocol to assess the affinity of 1-amino-3,3-difluorocyclobutanecarboxylic acid for amino acid transporters, such as the L-type transporter, in a competitive binding assay using a radiolabeled ligand.
Protocol 2: In Vitro Competitive Binding Assay
-
Cell Culture: Culture a cancer cell line known to overexpress the L-type amino acid transporter (e.g., PC-3 for prostate cancer, U87-MG for glioblastoma) in appropriate media.
-
Preparation of Cell Suspension: Harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 1 x 10⁶ cells/mL.
-
Competitive Binding: a. In a 96-well plate, add a fixed concentration of a radiolabeled L-type amino acid transporter substrate (e.g., [³H]-Leucine or [¹⁸F]FACBC). b. Add increasing concentrations of the test compound (1-amino-3,3-difluorocyclobutanecarboxylic acid) to the wells. c. For non-specific binding, add a high concentration of a known L-type transporter inhibitor (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH). d. For total binding, add only the radiolabeled substrate.
-
Incubation: Add the cell suspension to each well and incubate at 37 °C for a predetermined time (e.g., 15 minutes).
-
Termination of Assay: Stop the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Caption: Proposed mechanism of cellular uptake via amino acid transporters.
References
- 1. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Radiolabeling of 1-Amino-3,3-difluorocyclobutanecarboxylic acid with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid ([¹⁸F]FACBC), also known as Fluciclovine F-18, is a synthetic amino acid analog used as a radiotracer in Positron Emission Tomography (PET) imaging.[1][2][3] It has shown significant promise in the imaging of various cancers, particularly prostate and brain tumors, due to its uptake via amino acid transporters which are often upregulated in malignant cells.[2][4] This document provides detailed application notes and experimental protocols for the radiolabeling of the anti-isomer of 1-Amino-3,3-difluorocyclobutanecarboxylic acid with Fluorine-18, a process commonly referred to as the synthesis of anti-[¹⁸F]FACBC.
The synthesis of anti-[¹⁸F]FACBC is typically achieved through a nucleophilic substitution reaction on a suitable precursor molecule.[5] This involves the displacement of a leaving group, such as a triflate, by [¹⁸F]fluoride, followed by the removal of protecting groups to yield the final radiolabeled amino acid.[5][6] Automated synthesis modules are often employed to ensure reproducibility and radiation safety.[1][5]
Radiolabeling Workflow
The overall workflow for the radiosynthesis of anti-[¹⁸F]FACBC can be visualized as a multi-step process starting from the production of [¹⁸F]fluoride to the final quality control of the radiotracer.
Caption: General workflow for the automated radiosynthesis of anti-[¹⁸F]FACBC.
Experimental Protocols
This section details the methodologies for the key experiments in the synthesis of anti-[¹⁸F]FACBC. The protocol described is a common approach based on nucleophilic substitution.
Materials and Equipment
-
Precursor: Ethyl cis-1-(N-tert-butoxycarbonyl)amino-3-[(trifluoromethyl)sulfonyloxy]cyclobutanecarboxylate
-
Reagents:
-
[¹⁸F]Fluoride
-
Kryptofix 2.2 (K2.2.2)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) solution
-
Sterile Water for Injection (WFI)
-
Citrate buffer
-
-
Equipment:
-
Automated radiosynthesis module (e.g., Siemens PETNET GN)
-
Anion exchange cartridge (e.g., QMA)
-
Solid-phase extraction cartridges (e.g., C18 Sep-Pak, HLB Sep-Pak)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Gas Chromatography (GC) system
-
Dose calibrator
-
pH meter or pH strips
-
Step-by-Step Synthesis Protocol
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation under a stream of nitrogen or argon at an elevated temperature to ensure anhydrous conditions for the subsequent nucleophilic substitution.
-
-
Nucleophilic Fluorination:
-
The precursor, ethyl cis-1-(N-tert-butoxycarbonyl)amino-3-[(trifluoromethyl)sulfonyloxy]cyclobutanecarboxylate, dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻/K2.2.2/K₂CO₃ complex.
-
The reaction mixture is heated at a specified temperature (e.g., 85°C) for a set duration (e.g., 5 minutes) to facilitate the nucleophilic displacement of the triflate group by [¹⁸F]fluoride.[5]
-
-
Intermediate Purification:
-
After cooling, the reaction mixture containing the crude [¹⁸F]-labeled intermediate is diluted with water.
-
This solution is then passed through a C18 Sep-Pak cartridge, which traps the protected [¹⁸F]-intermediate, while unreacted [¹⁸F]fluoride and polar impurities are washed away.[5]
-
-
Deprotection:
-
Base Hydrolysis: A solution of sodium hydroxide is passed through the C18 cartridge to hydrolyze the ethyl ester protecting group. This step is typically performed at room temperature for about 5 minutes.[5]
-
Acid Hydrolysis: The intermediate product is eluted from the C18 cartridge with water and transferred to a separate vessel. Hydrochloric acid is added, and the mixture is heated (e.g., 60°C) to cleave the N-Boc protecting group, yielding anti-[¹⁸F]FACBC.[5]
-
-
Final Purification and Formulation:
-
The acidic solution containing the final product is passed through a final purification cartridge, such as an HLB Sep-Pak, to remove any remaining impurities.
-
The purified anti-[¹⁸F]FACBC is then eluted into a sterile collection vial containing a formulation buffer, such as citrate buffer, to adjust the pH for injection.[5] The final product is sterilized by passing it through a 0.22 µm sterile filter.
-
Data Presentation
The following tables summarize the quantitative data from various reported radiosyntheses of anti-[¹⁸F]FACBC.
Table 1: Radiosynthesis Parameters and Yields
| Parameter | Reported Value | Reference |
| Precursor | Ethyl cis-1-(N-tert-butoxycarbonyl)amino-3-[(trifluoromethyl)sulfonyloxy]cyclobutanecarboxylate | [5] |
| Radiochemical Yield (Decay-Corrected) | 24% | [1] |
| 45-55% | [5] | |
| 12% (End of Bombardment) | [6][7] | |
| Total Synthesis Time | ~60 minutes | [6][7] |
| ~72 minutes | [5] | |
| Specific Activity | 137-192 GBq/µmol (3.7-5.2 Ci/mmol) | [6] |
Table 2: Quality Control Specifications
| Parameter | Specification | Reference |
| Radiochemical Purity | >95% | [5] |
| >99% | [6] | |
| Final Product Concentration | 2.18-3.64 GBq/mL | [5] |
| pH of Final Product | Suitable for injection | N/A |
| Residual Solvents | Within acceptable limits | N/A |
Signaling Pathways and Mechanisms
anti-[¹⁸F]FACBC is transported into cells primarily by amino acid transporters, such as the sodium-dependent system ASC (ASCT2) and the sodium-independent system L (LAT1).[3][4] These transporters are often overexpressed in cancer cells to meet the increased demand for amino acids for protein synthesis and energy production.[4] Unlike natural amino acids, anti-[¹⁸F]FACBC does not undergo significant metabolism and is trapped within the cell, allowing for PET imaging.[3]
References
- 1. Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluciclovine (18F) - Wikipedia [en.wikipedia.org]
- 4. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Fluciclovine F18 (FACBC) on a Siemens< PETNET GN Platform | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for 1-Amino-3,3-difluorocyclobutanecarboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3,3-difluorocyclobutanecarboxylic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug design. Its rigid cyclobutane scaffold, combined with the presence of a gem-difluoro group, imparts unique conformational constraints and physicochemical properties to molecules incorporating this building block. The introduction of fluorine can modulate properties such as metabolic stability, pKa, and lipophilicity, making it an attractive moiety for the design of novel therapeutics, including peptidomimetics and small molecule inhibitors.[1]
These application notes provide an overview of the utility of 1-amino-3,3-difluorocyclobutanecarboxylic acid in drug design, including its synthesis, potential applications, and protocols for its incorporation into lead compounds.
Physicochemical Properties and Rationale for Use
The gem-difluorinated cyclobutane ring of 1-amino-3,3-difluorocyclobutanecarboxylic acid offers several advantages in drug design:
-
Conformational Rigidity: The four-membered ring structure restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the gem-difluoro group can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the carboxylic acid and the amino group, which can influence the ionization state of the molecule at physiological pH and affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.
Applications in Drug Design
While specific examples of drugs containing 1-amino-3,3-difluorocyclobutanecarboxylic acid are not yet prevalent in publicly available literature, its structural features suggest potential applications in several areas:
Peptidomimetics
As a constrained amino acid, it can be incorporated into peptides to mimic or stabilize specific secondary structures, such as β-turns. This can lead to peptides with enhanced biological activity, selectivity, and proteolytic stability.
Enzyme Inhibitors
The rigid scaffold can be used to design potent and selective enzyme inhibitors. For instance, fluorinated amino acid analogs have shown promise as inhibitors of enzymes such as GABA aminotransferase and ornithine aminotransferase.[2] By presenting functional groups in a defined spatial orientation, this building block can be used to target the active site of various enzymes.
Probes for Biological Systems
The unique properties of this amino acid make it a candidate for the development of chemical probes to study biological systems. For example, its radiolabeled counterpart could potentially be used in positron emission tomography (PET) imaging, similar to its mono-fluorinated analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (Fluciclovine), which is used for imaging in oncology.[3][4][5][6]
Data Presentation
Currently, there is a lack of extensive public data on the biological activity of specific compounds incorporating 1-amino-3,3-difluorocyclobutanecarboxylic acid. However, data from related fluorinated amino acids can provide insights into their potential.
Table 1: Biological Activity of a Related Fluorinated Cyclopentane Amino Acid Derivative
| Compound | Target Enzyme | Inhibition Type | K_i (mM) | k_inact (min⁻¹) | Reference |
| (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid | GABA aminotransferase | Irreversible | - | Potent | [2] |
| Tetrazole isostere of (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid | GABA aminotransferase | Time-dependent | - | - | [2] |
Note: This data is for a related compound and is intended to be illustrative of the potential of fluorinated cyclic amino acids as enzyme inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
A published synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid proceeds in six steps starting from acetone.[1] The key transformation involves the conversion of a ketone precursor to the gem-difluoro group using morpholino-sulphur trifluoride.[1] While the detailed experimental procedure is not publicly available in full, a general workflow can be outlined.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Protocol 2: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
The commercially available Fmoc-protected version of 1-amino-3,3-difluorocyclobutanecarboxylic acid, 1-(Fmoc-amino)-3,3-difluoro-cyclobutanecarboxylic acid, can be readily used in standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
1-(Fmoc-amino)-3,3-difluoro-cyclobutanecarboxylic acid
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
Base (e.g., DIEA or NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Ether for precipitation
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Coupling of First Amino Acid: Couple the first standard Fmoc-amino acid to the resin using the chosen coupling reagents and base.
-
Capping (Optional): Cap any unreacted amino groups.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid.
-
Coupling of 1-(Fmoc-amino)-3,3-difluorocyclobutanecarboxylic Acid:
-
Dissolve 1-(Fmoc-amino)-3,3-difluoro-cyclobutanecarboxylic acid and the coupling reagent (e.g., HBTU) in DMF.
-
Add the base (e.g., DIEA) and add the mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).
-
Monitor the reaction using a qualitative test (e.g., Kaiser test).
-
-
Peptide Elongation: Continue the cycle of deprotection and coupling with the remaining amino acids to build the desired peptide sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify by reverse-phase HPLC.
-
Characterization: Characterize the final peptide by mass spectrometry.
Logical Relationship for Peptide Synthesis
Caption: Workflow for incorporating the target amino acid into a peptide via SPPS.
Signaling Pathways
While specific signaling pathways modulated by drugs containing 1-amino-3,3-difluorocyclobutanecarboxylic acid are not yet defined, a primary application of its mono-fluorinated analog is in targeting amino acid transport systems that are upregulated in cancer cells. These transporters, such as the L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2), are crucial for supplying amino acids necessary for rapid cell growth and proliferation.[3][5][7] Inhibition of these transporters can disrupt cancer cell metabolism and downstream signaling pathways that are dependent on amino acid availability, such as the mTOR pathway.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of amino acid transport and downstream signaling.
Conclusion
1-Amino-3,3-difluorocyclobutanecarboxylic acid represents a valuable and unique building block for drug discovery. Its conformational rigidity and the presence of the gem-difluoro group offer the potential to design novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. While further research is needed to fully explore its applications, the provided protocols and conceptual frameworks offer a starting point for researchers to incorporate this promising moiety into their drug design and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural modifications of (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid, a potent irreversible inhibitor of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1225532-86-4 | 1-Amino-3,3-difluorocyclobutanecarboxylic acid | Next Peptide [nextpeptide.com]
- 5. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of gem-Difluorinated Cyclobutane Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of gem--difluorinated cyclobutane rings. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of gem-difluorinated cyclobutanes so challenging?
The synthesis of gem-difluorinated cyclobutanes is challenging due to a combination of factors. Synthetic strategies to access these motifs are generally limited.[1][2][3] A primary issue is the high propensity for side reactions, such as the elimination of hydrogen fluoride (HF), when using common synthetic precursors like 3,3-difluorocyclobutanone.[1] The introduction of the gem-difluoro group increases the acidity of the α-protons, making the molecule susceptible to elimination, especially with basic reagents.[1] Furthermore, achieving stereoselectivity in the synthesis of chiral gem-difluorinated cyclobutanes presents a significant hurdle for synthetic chemists.[3][4]
Q2: What are the common side reactions observed during the synthesis of gem-difluorinated cyclobutanes?
A prevalent side reaction, particularly when using 3,3-difluorocyclobutanone as a starting material with strong bases or nucleophiles like Grignard or organolithium reagents, is an E1cb elimination to form 3-fluorocyclobut-2-enone.[1] This can be followed by addition-elimination reactions involving the excess organometallic reagent, leading to a mixture of undesired products.[1] Another challenge is the facile elimination of fluorine from gem-difluorinated β-carbanion intermediates that may form during subsequent functionalization attempts.[5]
Q3: Are there any commercially available starting materials for the synthesis of gem-difluorinated cyclobutanes?
Yes, 3,3-difluorocyclobutanone is a commercially available key starting material for the synthesis of various 1,1-disubstituted 3,3-difluorocyclobutanes.[1][6] However, its high sensitivity to elimination reactions requires careful selection of reagents and reaction conditions.[1]
Q4: What are the key advantages of using organolanthanum reagents in the synthesis of gem-difluorocyclobutanols?
Organolanthanum reagents are crucial for the successful nucleophilic addition of carbon nucleophiles to 3,3-difluorocyclobutanone.[1][2][7] Their primary advantage is the ability to control the basicity of the nucleophile, which suppresses the undesired elimination of HF.[1][6] This allows for the efficient synthesis of 1-substituted-3,3-difluorocyclobutan-1-ols, which are versatile building blocks for further diversification.[1][6][7]
Q5: How does the gem-difluoro group affect the physicochemical properties of the cyclobutane ring?
The gem-difluoromethylene (CF₂) group significantly modulates the physicochemical properties of the cyclobutane ring, which is of great interest in medicinal chemistry.[1][8] It can influence pKₐ, lipophilicity (LogP), and aqueous solubility.[8][9][10] The strong inductive effect of the fluorine atoms impacts the acidity and basicity of nearby functional groups.[8][10] The effect on lipophilicity and solubility is more complex and depends on the position of the fluorine atoms and the overall molecular structure.[8][9] Importantly, the gem-difluorocyclobutane motif has been shown to increase metabolic stability while maintaining potency in drug candidates like Ivosidenib.[1]
Troubleshooting Guides
Problem 1: Low or no yield when reacting 3,3-difluorocyclobutanone with organolithium or Grignard reagents.
-
Symptom: The reaction fails to produce the desired 1-substituted-3,3-difluorocyclobutanol, and a complex mixture of byproducts is observed.
-
Cause: Standard organolithium and Grignard reagents are highly basic, leading to the deprotonation of the acidic α-protons of 3,3-difluorocyclobutanone. This initiates an elimination cascade, consuming the starting material and preventing the desired nucleophilic addition.[1]
-
Solution: Avoid the use of highly basic organometallic reagents. Instead, employ organolanthanum reagents, which are less basic and effectively promote the desired nucleophilic addition while minimizing elimination side reactions.[1][2][6]
Problem 2: Significant formation of elimination byproducts (e.g., 3-fluorocyclobut-2-enone).
-
Symptom: NMR and GC-MS analysis of the crude reaction mixture shows the presence of significant amounts of unsaturated and/or rearranged cyclobutane derivatives.
-
Cause: The reaction conditions, particularly the choice of base or nucleophile, are promoting the E1cb elimination of HF from the 3,3-difluorocyclobutanone starting material.[1]
-
Solution:
-
Reagent Choice: Switch to less basic nucleophiles, such as those derived from organolanthanum compounds.[1][7]
-
Temperature Control: Maintain low reaction temperatures to disfavor the elimination pathway, which typically has a higher activation energy than the desired addition.
-
Slow Addition: Add the nucleophile slowly to the ketone to maintain a low instantaneous concentration of the basic reagent.
-
Problem 3: Difficulty in achieving asymmetric synthesis of chiral gem-difluorinated cyclobutanes.
-
Symptom: The reaction produces a racemic or nearly racemic mixture of the chiral gem-difluorinated cyclobutane product.
-
Cause: The synthesis of chiral fluorinated cyclobutane derivatives is inherently difficult, and many existing methods do not offer good stereocontrol.[3][4]
-
Solution: Explore specialized catalytic methods designed for asymmetric synthesis. For instance, asymmetric hydroboration of gem-difluorinated cyclobutenes using rhodium catalysis has been shown to provide chiral gem-difluorinated α-boryl cyclobutanes.[3]
Data Presentation
Table 1: Comparison of Nucleophilic Addition to 3,3-Difluorocyclobutanone
| Organometallic Reagent | Typical Outcome | Key Issues | Recommended Alternative | Reference(s) |
| Organolithium (e.g., n-BuLi) | Low to no yield of desired alcohol | High basicity leads to elimination | Organolanthanum reagents | [1] |
| Grignard (e.g., PhMgBr) | Unproductive reaction | High basicity leads to elimination | Organolanthanum reagents | [1] |
| Organolanthanum (e.g., ArLaCl₂) | Good to excellent yield of desired alcohol | Requires preparation of the reagent | - | [1][6] |
Table 2: Influence of gem-Difluorination on Physicochemical Properties
| Property | Effect of gem-Difluorination | Underlying Cause | Reference(s) |
| pKa | Decreases (more acidic) for nearby carboxylic acids; Decreases (less basic) for nearby amines | Strong electron-withdrawing inductive effect of the CF₂ group | [8][10] |
| Lipophilicity (LogP) | Variable (can increase or decrease) | Complex interplay of fluorine position, ring size, and molecular conformation | [8][9] |
| Metabolic Stability | Generally unaffected or slightly improved | The C-F bond is strong and resistant to metabolic cleavage | [1][8][9] |
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ols using Organolanthanum Reagents
This protocol is adapted from methodologies developed to overcome the limitations of traditional organometallic reagents.[1][6]
-
Preparation of the Organolanthanum Reagent:
-
In an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Lanthanum(III) chloride (LaCl₃, 1.2 equivalents) and THF.
-
Cool the suspension to 0 °C.
-
Slowly add the corresponding organolithium or Grignard reagent (1.1 equivalents) to the LaCl₃ suspension.
-
Stir the mixture at 0 °C for 2 hours to form the organolanthanum reagent.
-
-
Nucleophilic Addition:
-
In a separate oven-dried flask under an inert atmosphere, dissolve 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly transfer the freshly prepared organolanthanum reagent slurry to the 3,3-difluorocyclobutanone solution via cannula.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutan-1-ol.
-
Protocol 2: Iron-Catalyzed Friedel-Crafts Reaction of 3,3-Difluorocyclobutanols
This protocol allows for the synthesis of 1,1-diaryl-3,3-difluorocyclobutanes from the corresponding tertiary alcohols.[1][6]
-
Reaction Setup:
-
To a vial, add the 1-aryl-3,3-difluorocyclobutanol (1.0 equivalent), the arene nucleophile (3.0 equivalents), and anhydrous iron(III) chloride (FeCl₃, 10 mol%).
-
Add anhydrous solvent (e.g., dichloroethane).
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 1,1-diaryl-3,3-difluorocyclobutane product.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Organolanthanum-mediated reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
stability issues of 1-Amino-3,3-difluorocyclobutanecarboxylic acid in solution
Welcome to the technical support center for 1-Amino-3,3-difluorocyclobutanecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-Amino-3,3-difluorocyclobutanecarboxylic acid in solution?
A1: The stability of 1-Amino-3,3-difluorocyclobutanecarboxylic acid in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like other amino acids, extreme pH values and high temperatures are likely to accelerate degradation.
Q2: What are the potential degradation pathways for 1-Amino-3,3-difluorocyclobutanecarboxylic acid?
A2: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, potential degradation mechanisms for amino acids, in general, include decarboxylation (loss of the carboxyl group) and deamination (loss of the amino group). The presence of the difluorinated cyclobutane ring is expected to be relatively stable, though extreme conditions could potentially lead to ring-opening or other complex reactions.
Q3: How should I prepare and store stock solutions of 1-Amino-3,3-difluorocyclobutanecarboxylic acid?
A3: For optimal stability, it is recommended to prepare stock solutions in a high-purity solvent in which the compound is freely soluble. Based on general knowledge of amino acids, aqueous buffers are common solvents. To minimize degradation, stock solutions should be stored at low temperatures (e.g., 2-8°C or -20°C for longer-term storage) and protected from light. The use of freshly prepared solutions is always recommended for sensitive experiments.
Q4: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis over time. What could be the cause?
A4: This observation is likely indicative of compound degradation. The appearance of new peaks suggests the formation of degradation products. To troubleshoot this, it is important to systematically evaluate the storage and handling conditions of your solution, including pH, temperature, and light exposure. Performing a forced degradation study can help identify the conditions under which the compound is unstable and characterize the resulting degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected precipitation in aqueous solution | The solubility limit has been exceeded, or the pH of the solution is near the isoelectric point of the amino acid, where solubility is minimal. | - Determine the solubility of the compound in your specific buffer system. - Adjust the pH of the solution to move away from the isoelectric point. - Consider using a co-solvent if compatible with your experimental setup. |
| Gradual decrease in the main compound peak area in HPLC analysis | The compound is degrading over time in the prepared solution. | - Review the storage conditions of the solution (temperature, light exposure). - Prepare fresh solutions more frequently. - Evaluate the stability of the compound in the specific solvent and pH used. Consider using a different buffer system. |
| Appearance of new, unidentified peaks in chromatograms | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation pathways and the nature of the degradants. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can provide clues about their structure. |
| Inconsistent results in biological assays | Degradation of the compound leading to a lower effective concentration. | - Always use freshly prepared solutions for biological experiments. - Perform a stability check of the compound under the assay conditions (e.g., incubation time, temperature, and media composition). |
Hypothetical Stability Data
The following tables present hypothetical data to illustrate the stability of 1-Amino-3,3-difluorocyclobutanecarboxylic acid under various stress conditions. These are representative examples and actual results may vary.
Table 1: Hypothetical pH-Dependent Stability of 1-Amino-3,3-difluorocyclobutanecarboxylic acid at 40°C
| pH | Incubation Time (hours) | % Remaining Compound |
| 2.0 (0.01 M HCl) | 24 | 98.5 |
| 7.0 (Phosphate Buffer) | 24 | 99.8 |
| 12.0 (0.01 M NaOH) | 24 | 95.2 |
Table 2: Hypothetical Thermal and Oxidative Stability of 1-Amino-3,3-difluorocyclobutanecarboxylic acid in Aqueous Solution (pH 7.0)
| Condition | Incubation Time (hours) | % Remaining Compound |
| 60°C | 24 | 97.1 |
| 3% H₂O₂ at RT | 24 | 92.5 |
| Photostability (ICH Q1B) | 24 | 99.5 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh the desired amount of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
-
Dissolve in a suitable solvent (e.g., high-purity water, DMSO, or a buffer of choice). Use sonication if necessary to aid dissolution.
-
Store the stock solution in an amber vial at 2-8°C for short-term use or -20°C for long-term storage.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate experimental buffer or medium to the desired final concentration.
-
It is recommended to prepare working solutions fresh for each experiment.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of the compound under various stress conditions.
-
Acid Hydrolysis:
-
Prepare a solution of the compound in 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equal molar amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equal molar amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
-
Thermal Degradation:
-
Prepare an aqueous solution of the compound.
-
Incubate at an elevated temperature (e.g., 60°C or 80°C).
-
Withdraw aliquots at various time points.
-
-
Photostability:
-
Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples at the end of the exposure period.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Quantify the amount of the parent compound remaining and any major degradation products formed.
-
Protocol 3: HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute more hydrophobic compounds. For example: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification of degradants.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways for 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Protecting Group Strategies for 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Amino-3,3-difluorocyclobutanecarboxylic acid. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving protecting group strategies for this unique amino acid.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is most suitable for 1-Amino-3,3-difluorocyclobutanecarboxylic acid?
A1: The most commonly used and generally recommended N-protecting group for this amino acid is the tert-butoxycarbonyl (Boc) group.[1] The Boc group offers a good balance of stability under various reaction conditions and can be removed under relatively mild acidic conditions, which is often compatible with other functional groups. Other protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) are also viable alternatives, with the choice depending on the overall synthetic strategy and the orthogonality required.
Q2: How does the gem-difluoro group on the cyclobutane ring affect the N-protection reaction?
A2: The two fluorine atoms have a strong electron-withdrawing effect. This can slightly reduce the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions or longer reaction times for complete protection compared to non-fluorinated analogues. However, standard protection protocols are generally effective.
Q3: What are the best practices for removing the Boc group from N-Boc-1-amino-3,3-difluorocyclobutanecarboxylic acid?
A3: The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[2] It is crucial to monitor the reaction to avoid potential side reactions and to ensure complete deprotection.
Q4: Can I protect the carboxylic acid moiety of 1-Amino-3,3-difluorocyclobutanecarboxylic acid?
A4: Yes, the carboxylic acid can be protected as an ester, most commonly a methyl or ethyl ester. This is typically achieved by reacting the amino acid with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride or gaseous HCl).[3] If the amino group is already protected (e.g., as N-Boc), standard esterification methods using coupling agents can be employed.
Troubleshooting Guides
N-Protection Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete N-Boc Protection | Insufficient reagent, suboptimal reaction time or temperature. Reduced nucleophilicity of the amine due to the difluoro group. | - Increase the equivalents of Boc-anhydride (Boc₂O) and base (e.g., triethylamine or sodium bicarbonate).- Extend the reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C).- Ensure the starting amino acid is fully dissolved. A co-solvent like THF or dioxane with water may be necessary. |
| Low Yield of N-Fmoc Protected Product | Reaction with Fmoc-Cl can be sensitive to moisture. | - Use anhydrous solvents and reagents.- Consider using the more stable Fmoc-OSu reagent instead of Fmoc-Cl. |
| Side Reactions during N-Cbz Protection | Over-alkylation or side reactions with the carboxylic acid. | - Carefully control the stoichiometry of benzyl chloroformate and base.- Perform the reaction at a low temperature (0 °C to room temperature). |
Carboxyl Protection Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Methyl Ester Hydrochloride | Incomplete reaction with thionyl chloride/methanol. | - Ensure the amino acid is completely suspended in methanol before adding thionyl chloride.- Add thionyl chloride slowly at a low temperature (0 °C) to control the exotherm.- Allow the reaction to stir for a sufficient time at room temperature or with gentle heating. |
| Esterification of N-Boc Amino Acid is Slow | Steric hindrance from the Boc group and the cyclobutane ring. | - Use a more powerful coupling agent such as DCC with DMAP, or HATU.- Increase the reaction time and monitor by TLC or LC-MS. |
Deprotection Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete N-Boc Deprotection | Insufficient acid strength or reaction time. | - Increase the concentration of TFA or use a longer reaction time.- For HCl in dioxane/methanol, ensure the reagent is fresh and anhydrous.- Monitor the reaction progress carefully by TLC or LC-MS. |
| Side Reactions during N-Boc Deprotection | Acid-sensitive functional groups elsewhere in the molecule. | - If other acid-labile groups are present, consider milder deprotection conditions such as using zinc bromide in dichloromethane.[2] |
| Difficulty in Removing Cbz Group | Catalyst poisoning or inefficient hydrogenolysis. | - Use a fresh batch of Palladium on carbon (Pd/C) catalyst.- Ensure the system is properly purged with hydrogen gas.- Consider alternative deprotection methods if hydrogenolysis is not compatible with other functional groups. |
Data Presentation
Table 1: Comparison of N-Protecting Group Strategies (Illustrative Data)
| Protecting Group | Reagents | Solvent | Typical Yield | Deprotection Conditions |
| Boc | Boc₂O, NaHCO₃ | Dioxane/H₂O | >90% | TFA/DCM or 4M HCl in Dioxane |
| Fmoc | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O | >85% | 20% Piperidine in DMF |
| Cbz | Cbz-Cl, Na₂CO₃ | H₂O | >80% | H₂, Pd/C |
Table 2: Comparison of Carboxyl Protecting Group Strategies (Illustrative Data)
| Protecting Group | Reagents | Solvent | Typical Yield | Deprotection Conditions |
| Methyl Ester | SOCl₂, Methanol | Methanol | >95% | LiOH or NaOH in H₂O/MeOH |
| Benzyl Ester | Benzyl alcohol, HCl | Toluene | >80% | H₂, Pd/C |
Experimental Protocols
Protocol 1: N-Boc Protection of 1-Amino-3,3-difluorocyclobutanecarboxylic acid
-
Dissolve 1-Amino-3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, acidify the mixture with a cold 1M HCl solution to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Methyl Esterification of 1-Amino-3,3-difluorocyclobutanecarboxylic acid
-
Suspend 1-Amino-3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (ninhydrin stain).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride salt as a solid.
Visualizations
Caption: Workflow for N-protection of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Caption: Workflows for carboxyl protection of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Caption: Logical relationship for deprotection strategies.
References
Technical Support Center: Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-Amino-3,3-difluorocyclobutanecarboxylic acid?
A1: The most prevalent synthetic strategies commence with a cyclobutanone precursor. Key transformations typically involve a deoxofluorination reaction to install the gem-difluoro moiety, followed by the introduction of the amino and carboxylic acid functionalities. Common methods for the latter step include the Strecker synthesis or the Bucherer-Bergs reaction, both of which proceed through an intermediate that is subsequently hydrolyzed.
Q2: Why is the hydrolysis of the aminonitrile or hydantoin intermediate a critical step?
A2: The final hydrolysis step is crucial as it converts the nitrile or hydantoin group into the desired carboxylic acid. Incomplete or improperly controlled hydrolysis is a major source of side products, such as the corresponding amide, which can be difficult to separate from the final product.[1][2][3] The reaction conditions, particularly pH and temperature, must be carefully optimized to ensure complete conversion to the carboxylic acid.[4]
Q3: What are the primary safety precautions when working with reagents for this synthesis?
A3: Several reagents used in this synthesis are hazardous. Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) are toxic, corrosive, and can be thermally unstable. Cyanide salts (e.g., KCN, NaCN) are highly toxic. All manipulations involving these reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always have appropriate quench solutions and emergency procedures in place.
Troubleshooting Guide
Problem 1: Low yield or incomplete conversion during the deoxofluorination of 3-oxocyclobutanecarboxylate.
| Possible Cause | Suggested Solution |
| Insufficient reagent | Increase the molar excess of the deoxofluorinating agent (e.g., DAST). Monitor the reaction by TLC or NMR to determine the optimal stoichiometry. |
| Low reaction temperature | Gradually increase the reaction temperature. However, be cautious as higher temperatures can promote elimination side reactions.[5][6] |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench the deoxofluorinating agent. |
| Steric hindrance | If the substrate is sterically hindered, a more reactive deoxofluorinating agent or longer reaction times may be necessary. |
Problem 2: Formation of an unsaturated byproduct during deoxofluorination.
| Possible Cause | Suggested Solution |
| Elimination side reaction | This is often promoted by high temperatures or the presence of a strong, non-nucleophilic base.[5][6] Try running the reaction at a lower temperature for a longer duration. The choice of solvent can also influence the extent of elimination. |
| Acidic or basic impurities | Ensure all reagents and solvents are pure and free from acidic or basic contaminants that could catalyze elimination. |
A logical workflow for troubleshooting the deoxofluorination step is presented below.
Problem 3: The final hydrolysis step stalls at the amide intermediate.
| Possible Cause | Suggested Solution |
| Insufficiently harsh conditions | Hydrolysis of amides to carboxylic acids often requires more forcing conditions (higher temperature, longer reaction time, or more concentrated acid/base) than the hydrolysis of nitriles.[1][3] |
| Incorrect pH | For acidic hydrolysis, ensure a sufficiently low pH (e.g., using 6M HCl). For basic hydrolysis, a high concentration of hydroxide is needed. The choice between acidic and basic hydrolysis can impact the final product and workup.[2] |
| Precipitation of intermediate | The amide intermediate may be less soluble than the starting material or product, causing it to precipitate and hinder further reaction. Consider a co-solvent to improve solubility. |
The relationship between pH and the final product of hydrolysis is crucial for success.
Problem 4: Difficulty in purifying the final amino acid product.
| Possible Cause | Suggested Solution |
| High polarity / Zwitterionic nature | The product is likely a zwitterion and highly soluble in water but poorly soluble in common organic solvents. Standard silica gel chromatography may be ineffective. |
| Contamination with inorganic salts | Salts are introduced during pH adjustments and workup. |
| Residual amide byproduct | The amide byproduct can have similar polarity to the amino acid, making separation difficult. |
| Purification Strategy | Description |
| Ion-exchange chromatography | This is the most effective method for purifying amino acids. Use a cation-exchange resin (e.g., Dowex 50W), wash with water to remove neutral impurities (like the amide), and then elute the amino acid with an aqueous ammonia solution. |
| Recrystallization | Recrystallization from a water/alcohol mixture (e.g., water/isopropanol or water/ethanol) can be effective for removing both inorganic salts and less polar organic impurities. |
| Reverse-phase chromatography | If the product has sufficient hydrophobic character, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid can be used. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for key steps in analogous fluorinated amino acid syntheses. This data is provided for comparative purposes to aid in optimization.
| Reaction Step | Substrate | Reagents & Conditions | Yield | Key Observations |
| Deoxofluorination | 3-Oxocyclobutanecarboxylate | DAST, CH₂Cl₂, RT, 24h | ~60-75% | Potential for elimination byproducts at higher temperatures.[5][6] |
| Strecker Synthesis | 3,3-Difluorocyclobutanone | NaCN, NH₄Cl, H₂O/MeOH, RT, 12h | ~80-90% (aminonitrile) | Reaction is typically high-yielding but requires careful handling of cyanide.[7][8] |
| Bucherer-Bergs | 3,3-Difluorocyclobutanone | KCN, (NH₄)₂CO₃, H₂O/EtOH, 80-100°C | ~70-85% (hydantoin) | Can have issues with polymerization; ultrasonication may improve yields.[9][10] |
| Nitrile Hydrolysis | α-Aminonitrile | 6M HCl, Reflux, 12-24h | >90% | Stalling at the amide stage is common if conditions are not sufficiently harsh.[1][3] |
| Hydantoin Hydrolysis | 5,5-(Difluorospiro)hydantoin | 20% Ba(OH)₂, Reflux, 48h | ~85-95% | Requires strong base and extended reaction times for complete hydrolysis. |
Experimental Protocols
Protocol 1: Strecker Synthesis of 1-Amino-3,3-difluorocyclobutane-1-carbonitrile
-
To a solution of 3,3-difluorocyclobutanone (1.0 eq) in methanol (0.5 M), add a solution of ammonium chloride (1.5 eq) in water.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 eq) in water dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the ketone.
-
Upon completion, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. The product is often used in the next step without further purification.
Protocol 2: Acidic Hydrolysis of 1-Amino-3,3-difluorocyclobutane-1-carbonitrile
-
To the crude α-aminonitrile (1.0 eq), add 6M hydrochloric acid (10 volumes).
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. A key diagnostic is to check for the disappearance of the intermediate amide.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess HCl and water.
-
The crude product will be the hydrochloride salt of the amino acid.
-
For purification, dissolve the crude solid in a minimal amount of water and load it onto a cation-exchange column (e.g., Dowex 50WX8).
-
Wash the column with deionized water until the eluent is neutral to remove any non-basic impurities.
-
Elute the desired amino acid from the column using a 2M aqueous ammonia solution.
-
Collect the fractions containing the product (ninhydrin stain can be used for detection) and concentrate under reduced pressure to obtain the pure 1-Amino-3,3-difluorocyclobutanecarboxylic acid as a white solid.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scribd.com [scribd.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Amino-3,3-difluorocyclobutanecarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 1-Amino-3,3-difluorocyclobutanecarboxylic acid?
A common and effective strategy involves a multi-step synthesis starting from a 3-oxocyclobutanecarboxylate derivative. The key transformations include the geminal difluorination of the ketone functionality, followed by the introduction of the amino group at the C1 position, and subsequent hydrolysis of the ester and any reaction intermediates.
Q2: Which methods are recommended for introducing the 1-amino group?
Two classical methods for converting a ketone to an α-amino acid are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods can be applied to the 3,3-difluorocyclobutanone intermediate. The choice between them may depend on available reagents, reaction conditions, and desired intermediates.
Q3: What are the critical factors for achieving a high yield in the geminal difluorination step?
The success of the geminal difluorination of the cyclobutanone precursor is highly dependent on the choice of fluorinating agent, the reaction solvent, and the temperature. Anhydrous conditions are crucial to prevent the decomposition of the fluorinating reagent and the formation of byproducts.
Q4: Are there common side reactions to be aware of during this synthesis?
Yes, potential side reactions include elimination to form unsaturated byproducts during the fluorination step, especially at elevated temperatures. During the Strecker or Bucherer-Bergs reactions, incomplete hydrolysis of the nitrile or hydantoin intermediates can lead to lower yields of the final amino acid.
Troubleshooting Guides
Problem 1: Low Yield in Geminal Difluorination of Ethyl 3-oxocyclobutanecarboxylate
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive or insufficient fluorinating reagent. | Use a fresh bottle of the fluorinating agent (e.g., DAST, Deoxo-Fluor). Ensure it has been stored under anhydrous conditions. Consider increasing the molar equivalents of the reagent. |
| Low reaction temperature. | Gradually increase the reaction temperature. Some deoxyfluorinations require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions. | |
| Inappropriate solvent. | Ensure the solvent is anhydrous and compatible with the fluorinating agent. Dichloromethane (DCM) is a commonly used solvent for these reactions. | |
| Formation of elimination byproducts (alkenes) | Reaction temperature is too high. | Perform the reaction at a lower temperature. For highly reactive substrates, maintaining a low temperature throughout the addition of the fluorinating agent is critical. |
| Steric hindrance around the carbonyl group. | Consider using a more reactive fluorinating agent or a different synthetic route if possible. | |
| Reaction stalls or is incomplete | Degradation of the fluorinating reagent. | Add the fluorinating agent in portions to maintain its concentration throughout the reaction. |
Problem 2: Low Yield in the Bucherer-Bergs Reaction with 3,3-Difluorocyclobutanone
| Symptom | Possible Cause | Suggested Solution |
| Low yield of hydantoin intermediate | Unfavorable pH. | Maintain a pH of approximately 8-9. Ammonium carbonate typically acts as a buffer.[1] |
| Low reaction temperature. | Refluxing in water or ethanol (80-100°C) is generally required for efficient reaction progress.[1] | |
| Reagent ratio is not optimal. | A molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is often recommended for balanced reactivity.[1] | |
| Incomplete hydrolysis of the hydantoin | Insufficiently harsh hydrolysis conditions. | Strong acidic or basic conditions and elevated temperatures are typically required for the hydrolysis of the stable hydantoin ring. |
| Short reaction time for hydrolysis. | Increase the reaction time for the hydrolysis step to ensure complete conversion to the amino acid. |
Problem 3: Low Yield in the Strecker Synthesis with 3,3-Difluorocyclobutanone
| Symptom | Possible Cause | Suggested Solution |
| Low yield of α-aminonitrile intermediate | Inefficient imine formation. | Ensure anhydrous conditions to favor the formation of the imine intermediate. The use of a dehydrating agent can be beneficial. |
| Low reactivity of the ketone. | Ketones are generally less reactive than aldehydes in the Strecker synthesis.[2] Longer reaction times or slightly elevated temperatures may be necessary. | |
| Incomplete hydrolysis of the α-aminonitrile | Hydrolysis conditions are too mild. | Strong acid or base catalysis is required for the hydrolysis of the nitrile group to a carboxylic acid.[2] |
| Formation of side products during hydrolysis. | Careful control of temperature and reaction time during hydrolysis can minimize the formation of byproducts. |
Data Presentation
Table 1: Comparison of Fluorinating Agents for Geminal Difluorination of Ketones
| Fluorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield Range (on similar substrates) |
| DAST (Diethylaminosulfur trifluoride) | Anhydrous DCM, -78°C to RT | Effective for a wide range of ketones. | Thermally unstable, can lead to elimination byproducts. | 50-80% |
| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | Anhydrous DCM or toluene, RT to reflux | More thermally stable than DAST. | Can be less reactive than DAST for hindered ketones. | 60-90% |
| Morph-DAST (Morpholinosulfur trifluoride) | Anhydrous DCM, 0°C to RT | Often shows good selectivity and is a solid reagent. | May require longer reaction times. | 60-85% |
Table 2: Typical Yields for Amino Acid Synthesis Steps
| Reaction Step | Method | Typical Yield |
| Geminal Difluorination | Deoxo-Fluor | 70-90% |
| Hydantoin Formation | Bucherer-Bergs Reaction | 60-80% |
| α-Aminonitrile Formation | Strecker Synthesis | 65-85% |
| Hydrolysis to Amino Acid | Acid or Base Hydrolysis | 80-95% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,3-difluorocyclobutane-1-carboxylate
This protocol describes the geminal difluorination of ethyl 3-oxocyclobutanecarboxylate.
-
To a stirred solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (e.g., argon), cool the mixture to 0°C.
-
Slowly add Deoxo-Fluor (2.0 eq) dropwise to the solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford ethyl 3,3-difluorocyclobutane-1-carboxylate.
Protocol 2: Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid via Bucherer-Bergs Reaction
This protocol outlines the conversion of a 3,3-difluorocyclobutanone intermediate to the final amino acid.
Step A: Hydantoin Formation
-
In a sealed vessel, combine 3,3-difluorocyclobutanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.[1]
-
Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours.[1]
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Acidify the mixture with concentrated HCl to a pH of approximately 6-7 to precipitate the hydantoin intermediate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step B: Hydrolysis to the Amino Acid
-
Suspend the dried hydantoin intermediate in a 6 M aqueous HCl solution.
-
Heat the mixture to reflux (approximately 110-120°C) for 24-48 hours.
-
Monitor the reaction for the disappearance of the hydantoin starting material.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the excess acid.
-
Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) using a suitable base (e.g., ammonium hydroxide or pyridine) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum to yield 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Mandatory Visualization
Caption: Synthetic workflow for 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Peptide Coupling with 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
Disclaimer: Direct experimental data on the peptide coupling of 1-Amino-3,3-difluorocyclobutanecarboxylic acid is limited in the public domain. The following troubleshooting guide, protocols, and data are based on established principles for coupling sterically hindered and structurally unique amino acids. Researchers should consider this guidance as a starting point and anticipate the need for optimization.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling yields with 1-Amino-3,3-difluorocyclobutanecarboxylic acid?
Low coupling yields with this amino acid are likely due to its sterically hindered nature. The bulky 3,3-difluorocyclobutyl group can physically obstruct the approach of the activated carboxylic acid to the amine of the growing peptide chain, slowing down the reaction rate.[1][2] Additionally, the electron-withdrawing effect of the fluorine atoms may influence the reactivity of the carboxylic acid.
Q2: Which coupling reagents are recommended for 1-Amino-3,3-difluorocyclobutanecarboxylic acid?
For sterically hindered amino acids, potent activating reagents are necessary. Standard carbodiimide reagents like DCC and DIC may prove insufficient.[3] Uronium/aminium salt-based reagents such as HATU, HBTU, and COMU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally more effective as they form highly reactive activated esters.[1][4][5] COMU is a particularly strong candidate as it is known for its high efficiency, often comparable or superior to HATU, and has a better safety profile.[6][7][8]
Q3: Are there any specific side reactions to be aware of when using this amino acid?
While specific side reactions for 1-Amino-3,3-difluorocyclobutanecarboxylic acid are not documented, general side reactions in peptide coupling can include:
-
Racemization/Epimerization: The loss of chiral purity at the alpha-carbon can be a concern, especially with prolonged reaction times or the use of strong bases.[9][10] Using additives like HOBt or Oxyma Pure can help suppress racemization.[11]
-
Guanidinylation: When using uronium/aminium reagents like HATU or HBTU in excess, the free N-terminal amine of the peptide can be capped by the coupling reagent, preventing further chain elongation.[12]
-
Diketopiperazine formation: This can occur, particularly when coupling the third amino acid, leading to the cleavage of the dipeptide from the resin.[9]
Q4: Can microwave-assisted peptide synthesis (SPPS) be beneficial for this amino acid?
Yes, microwave-assisted SPPS can be highly effective for difficult couplings involving sterically hindered amino acids. The use of microwave energy can accelerate the reaction rate and help overcome the activation energy barrier, potentially improving coupling efficiency.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Insufficient Reagent Reactivity: Standard coupling reagents (e.g., DCC, DIC) may not be potent enough. | Switch to a more powerful uronium/aminium salt (HATU, COMU) or phosphonium salt (PyBOP) coupling reagent.[1][3] |
| Steric Hindrance: The bulky difluorocyclobutyl group is impeding the reaction. | Increase reaction time (e.g., 2-4 hours or overnight). Consider performing a "double coupling" by repeating the coupling step with fresh reagents.[13] | |
| Suboptimal Solvent: Poor solvation of the peptide-resin complex can hinder the reaction. | Use a solvent with excellent solvating properties like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[12] | |
| Incomplete Reaction (Positive Ninhydrin Test) | Short Reaction Time: The coupling reaction may not have reached completion. | Extend the coupling time. Monitor the reaction progress with a ninhydrin test until it is negative.[3] |
| Low Temperature: The reaction may lack sufficient energy to overcome the activation barrier. | Gentle heating can be applied, but this should be done cautiously to minimize the risk of racemization. Microwave synthesis is a more controlled alternative.[4] | |
| Presence of Side Products | Racemization/Epimerization: Use of a strong base or prolonged reaction at elevated temperatures. | Use a weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts. Incorporate racemization suppressants like HOBt or OxymaPure.[10][11] |
| Guanidinylation of N-terminus: Excess uronium/aminium reagent. | Use a 1:1 ratio of the amino acid and the coupling reagent. Pre-activation of the amino acid before adding it to the resin can also minimize this side reaction.[12] |
Quantitative Data: Coupling Reagent Performance (General for Sterically Hindered Amino Acids)
The following data is representative of performance with sterically hindered amino acids and should be used as a general guideline.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Disadvantages |
| DCC/DIC | Carbodiimide | Low-Moderate | Cost-effective. | Formation of insoluble urea byproducts; lower reactivity with hindered amino acids.[3][11] |
| HBTU | Uronium/Aminium Salt | High | Widely used, efficient for many couplings. | Can cause guanidinylation of the N-terminus.[1][12] |
| HATU | Uronium/Aminium Salt | Very High | Generally more reactive than HBTU, less epimerization.[1][5] | More expensive than HBTU; can also cause guanidinylation.[12] |
| COMU | Uronium/Aminium Salt | Very High | High efficiency, comparable or superior to HATU; safer (non-explosive byproducts); water-soluble byproducts.[6][7][8] | Higher cost. |
| PyBOP | Phosphonium Salt | High | Avoids guanidinylation side reaction. | Byproducts can be difficult to remove.[3] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU/COMU
This protocol is recommended as a starting point for coupling 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected 1-Amino-3,3-difluorocyclobutanecarboxylic acid (3-4 equivalents relative to resin loading).
-
Add the coupling reagent (HATU or COMU, 3-4 equivalents) to the amino acid solution in DMF.
-
Add a non-nucleophilic base such as DIPEA (6-8 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[14]
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a ninhydrin test to check for the presence of free amines. A negative test (colorless or yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Difficult Sequences
If the ninhydrin test remains positive after the initial coupling, a second coupling is recommended.
-
First Coupling: Follow steps 1-4 of Protocol 1.
-
Washing: After the first coupling, wash the resin with DMF (3 times).
-
Second Coupling: Prepare a fresh solution of activated 1-Amino-3,3-difluorocyclobutanecarboxylic acid as described in step 3 of Protocol 1.
-
Reaction: Add the fresh activated amino acid solution to the resin and allow it to react for another 1-2 hours.
-
Monitoring and Washing: Repeat the ninhydrin test and wash the resin as described in steps 5 and 6 of Protocol 1.
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Decision tree for troubleshooting low peptide coupling yields.
Caption: Activation of a carboxylic acid with a uronium salt (e.g., HATU).
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. COMU 97 1075198-30-9 [sigmaaldrich.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of 1-Amino-3,3-difluorocyclobutanecarboxylic acid?
A common and effective method is a six-step synthesis starting from acetone. The key transformation in this route is the conversion of a ketone functional group into a difluoromethylene (CF2) group.[1]
Q2: What are the critical parameters to monitor during the fluorination step?
The fluorination step is crucial for the successful synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid. Key parameters to monitor and control include:
-
Reagent Quality: The activity of the fluorinating agent is paramount. Ensure it is fresh and has been stored under anhydrous conditions to prevent degradation.
-
Reaction Temperature: Temperature control is critical to prevent side reactions. The optimal temperature will depend on the specific fluorinating agent and substrate.
-
Solvent Choice: The solvent must be anhydrous and compatible with the fluorinating reagent. Common choices include dichloromethane (DCM) and acetonitrile.
-
Moisture Control: The reaction should be carried out under an inert and dry atmosphere, as moisture can deactivate many fluorinating reagents.
Q3: What are the potential safety hazards associated with the scale-up of this synthesis?
The scale-up of any chemical synthesis requires a thorough safety assessment. For this particular synthesis, specific hazards include:
-
Fluorinating Agents: Many fluorinating reagents are corrosive, toxic, and can react violently with water. Appropriate personal protective equipment (PPE) and engineering controls are essential.
-
Exothermic Reactions: The fluorination step can be exothermic. Proper heat management and monitoring are crucial to prevent runaway reactions, especially at a larger scale.
-
Pressure Buildup: Gaseous byproducts may be generated. The reaction vessel must be equipped with a proper pressure relief system.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
Problem 1: Low Yield in the Fluorination Step
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Fluorinating Reagent | Use a fresh batch of the fluorinating reagent. Ensure proper storage under anhydrous and inert conditions. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. A lower temperature may be required to minimize side reactions, while a higher temperature might be necessary to drive the reaction to completion. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and compatible with the chosen fluorinating reagent. Consider screening alternative solvents. |
| Presence of Moisture | Rigorously dry all glassware and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Material | Ensure the purity of the ketone precursor. Impurities can interfere with the fluorination reaction. |
Problem 2: Formation of Impurities and By-products
Possible Causes & Solutions
| Cause | Recommended Action |
| Over-fluorination or Incomplete Fluorination | Adjust the stoichiometry of the fluorinating agent. Monitor the reaction progress closely using techniques like GC-MS or NMR. |
| Side Reactions due to High Temperature | Lower the reaction temperature and extend the reaction time if necessary. |
| Decomposition of Reagents or Products | Ensure the reaction conditions are not too harsh. Consider using a milder fluorinating agent if possible. |
Problem 3: Difficulties in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Co-elution of Impurities | Optimize the chromatographic purification method. This may involve changing the stationary phase, mobile phase composition, or using a different purification technique like crystallization. |
| Product Instability | Assess the stability of the product under the purification conditions. It may be necessary to adjust the pH or temperature. |
| Formation of Emulsions during Workup | Add salt to the aqueous layer to break the emulsion. Alternatively, consider a different solvent system for extraction. |
Experimental Protocols
A generalized experimental workflow for the key fluorination step is provided below. Note: This is a general guideline and must be optimized for specific laboratory and scale-up conditions.
Key Step: Difluorination of the Ketone Precursor
-
Preparation: Under an inert atmosphere (e.g., nitrogen), charge a clean, dry, and appropriately sized reactor with the ketone precursor and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
-
Reagent Addition: Slowly add the fluorinating agent (e.g., DAST or Deoxo-Fluor®) to the stirred solution, maintaining the temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method, such as column chromatography or crystallization.
Visualizations
Caption: A generalized workflow for the key fluorination step in the synthesis.
Caption: A logical diagram for troubleshooting low yield in the fluorination step.
References
Validation & Comparative
A Comparative Guide to 1-Amino-3,3-difluorocyclobutanecarboxylic Acid and Other Non-canonical Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy in drug discovery, offering a means to enhance pharmacological properties such as stability, selectivity, and potency.[1] Among the diverse array of ncAAs, fluorinated variants, particularly 1-Amino-3,3-difluorocyclobutanecarboxylic acid, have garnered significant attention. This guide provides an objective comparison of 1-Amino-3,3-difluorocyclobutanecarboxylic acid with other key ncAAs, supported by experimental data and detailed protocols.
The introduction of ncAAs can significantly expand the chemical diversity of proteins, leading to enhanced activity and the creation of novel protein structures and functions.[2] This approach is inspired by nature, where non-ribosomal peptides and post-translationally modified peptides exhibit a wide range of biological activities due to their unique amino acid architectures.[3][4] Medicinal chemists are increasingly exploring ncAAs to construct designer peptides with improved drug-like properties.[3][4]
Key Performance Metrics for Comparison
The utility of an ncAA in drug development is often assessed by its impact on several key performance metrics:
-
Metabolic Stability: Resistance to degradation by proteases is crucial for improving the in vivo half-life of peptide-based drugs.[5][6]
-
Conformational Constraint: The introduction of cyclic or sterically hindered ncAAs can restrict the conformational flexibility of a peptide, often leading to increased receptor binding affinity and selectivity.[7][8][9]
-
Physicochemical Properties: Modifications such as fluorination can alter a molecule's lipophilicity, solubility, and bioavailability.[10][11]
Below, we compare 1-Amino-3,3-difluorocyclobutanecarboxylic acid to other relevant ncAAs across these critical parameters.
Comparative Data of Non-canonical Amino Acids
| Non-canonical Amino Acid | Structure | Key Features & Advantages | Impact on Peptide Properties |
| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | Gem-difluoro group provides conformational restriction and metabolic stability.[12] The cyclobutane ring introduces a rigid scaffold. | Enhances proteolytic stability.[13][14] Induces specific backbone conformations.[7] Can improve binding affinity. | |
| 1-Aminocyclohexane-1-carboxylic acid (Ac6c) | A conformationally constrained α,α-disubstituted amino acid.[9] | Induces helical or turn conformations in peptides.[9] Increases resistance to proteolysis.[9] | |
| (S)-2-Aminoisobutyric acid (Aib) | Simplest α,α-disubstituted amino acid. | Strongly promotes helical conformations (310- and α-helices).[9] Enhances metabolic stability. | |
| 4-Fluoro-L-proline | Fluorine substitution influences the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond.[15] | Can stabilize or destabilize specific peptide conformations.[15] Acts as a sensitive 19F NMR probe for studying protein structure and dynamics.[15] | |
| N-Methylated Amino Acids | Varies | N-methylation of the amide bond. | Increases resistance to proteolytic degradation.[6][8] Can improve membrane permeability. Reduces hydrogen bonding potential, which can impact secondary structure.[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Peptide Stability Assay in Human Plasma
This protocol assesses the in vitro stability of peptides containing ncAAs in a biologically relevant matrix.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent like DMSO).
-
Human plasma (commercially available).
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in acetonitrile).[16][17]
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.[16]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[16]
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t1/2).
Protease Degradation Assay
This assay quantifies the susceptibility of a peptide to a specific protease.
Materials:
-
Test peptide (e.g., 1 mg/mL stock solution).
-
Protease of interest (e.g., Trypsin, Chymotrypsin) solution of known concentration.
-
Assay buffer appropriate for the specific protease.
-
Quenching solution (e.g., 10% TCA).
-
HPLC or LC-MS system.
Procedure:
-
Prepare a reaction mixture containing the test peptide at a final concentration of 100 µM in the assay buffer.
-
Initiate the reaction by adding the protease to a final concentration of, for example, 1 µg/mL. A control reaction without the protease should be run in parallel.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 10, 30, 60, and 180 minutes), take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of undigested peptide.
-
Calculate the rate of degradation.
A universal protease assay can also be performed using a dye-labeled protein substrate, where the release of dye-labeled peptides is measured spectrophotometrically.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides containing ncAAs in solution.[18][19][20]
Materials:
-
Lyophilized peptide sample.
-
NMR buffer (e.g., phosphate buffer in H2O/D2O or an organic solvent like trifluoroethanol-d3 to promote secondary structure).
-
NMR spectrometer.
Procedure:
-
Dissolve the peptide sample in the NMR buffer to a final concentration of 1-5 mM.
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Standard experiments include:
-
1D 1H NMR: To check sample purity and folding.[21]
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
1H-15N HSQC (Heteronuclear Single Quantum Coherence): For peptides containing 15N-labeled amino acids, this provides information on the backbone amide environment.
-
-
Process and analyze the NMR data to assign the resonances to specific protons in the peptide.
-
Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, to calculate a family of 3D structures of the peptide using molecular modeling software such as CYANA, CNS, or Xplor-NIH.[18][20]
Visualizations
Workflow for Evaluating Non-canonical Amino Acids in Peptide Drug Discovery
Caption: Workflow for ncAA evaluation in peptide drug discovery.
Signaling Pathway Modulation by a Peptide Therapeutic
Caption: A generic signaling pathway modulated by a peptide therapeutic.
References
- 1. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 11. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Effects of 1-Aminocyclobutanecarboxylic Acid and Its Fluorinated Analogs
While the synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid has been reported, a comprehensive search of publicly available scientific literature reveals a notable absence of biological data for this specific di-fluorinated analog. Therefore, a direct comparison of its biological effects with its parent compound and mono-fluorinated analogs is not currently possible.
This guide provides a comparative overview of the biological activities of 1-aminocyclobutanecarboxylic acid (ACBC) and its clinically significant mono-fluorinated analogs, anti-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-[18F]FACBC) and syn-3-[18F]fluorocyclobutane-1-carboxylic acid (syn-[18F]FACBC). These compounds, particularly the radiolabeled versions, have garnered significant interest as tracers for positron emission tomography (PET) in oncology.
Overview of Biological Activity
1-Aminocyclobutanecarboxylic acid and its fluorinated derivatives are synthetic amino acids that exhibit preferential uptake in tumor cells compared to healthy tissues.[1][2] This property is attributed to their interaction with amino acid transport systems that are often upregulated in cancer cells to meet the increased metabolic demands of proliferation.[2] The primary transport mechanisms involved are the sodium-dependent Alanine, Serine, Cysteine-preferring (ASC) system and the sodium-independent L-type amino acid transporter (LAT).[2] Unlike natural amino acids, these synthetic analogs are generally not metabolized and incorporated into proteins, leading to their accumulation within tumor cells, which is a desirable characteristic for imaging agents.[2]
Quantitative Comparison of Biological Effects
The following tables summarize the key quantitative data regarding the in vitro cell uptake and in vivo biodistribution of ACBC and its mono-fluorinated analogs.
Table 1: In Vitro Tumor Cell Uptake
| Compound | Cell Line | Incubation Time | Uptake (% Injected Dose / 5 x 105 cells) | Primary Transporter System(s) |
| [14C]ACBC | Morris 5123C Hepatoma | 30 min | Data not specified in this format, but showed high tumor-to-nontumor ratios | Not specified |
| anti-[18F]FACBC | DU-145 (Prostate) | 15 min | ~8% | ASC, L-System |
| anti-[18F]FACBC | 9L (Gliosarcoma) | Not specified | Inhibition by BCH (76%) and ACS (98%) suggests primary transport via L-type and ASC transporters respectively. | L-System, ASC |
| syn-[18F]FACBC | 9L (Gliosarcoma) | 30 min | 15.8 ± 2.4% | L-System |
Table 2: In Vivo Biodistribution and Tumor Uptake in Rodent Models (9L Gliosarcoma)
| Compound | Time Point | Tumor Uptake (%ID/g) | Tumor-to-Brain Ratio |
| [11C]ACBC | 30 min | Maximum tissue concentration | Not specified |
| anti-[18F]FACBC | 60 min | 1.72 | 6.6 |
| syn-[18F]FACBC | 30 min | 2.10 ± 0.96 | 11.5 |
Signaling Pathways and Transport Mechanisms
The uptake of these amino acid analogs into tumor cells is a critical step for their function as imaging agents. The following diagram illustrates the general mechanism of transport across the cell membrane.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and potential replication.
In Vitro Cell Uptake Assay
Objective: To quantify the uptake of radiolabeled amino acid analogs in cancer cell lines and to identify the transporters involved.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., DU-145 prostate cancer, 9L gliosarcoma) are cultured in appropriate media and conditions until they reach a desired confluency.
-
Radiotracer Incubation: The cells are washed and incubated with a known concentration of the radiolabeled amino acid analog (e.g., anti-[18F]FACBC, syn-[18F]FACBC) for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Uptake Termination: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiotracer.
-
Cell Lysis and Radioactivity Measurement: The cells are lysed, and the intracellular radioactivity is measured using a gamma counter. The protein content of the lysate is often determined to normalize the radioactivity counts.
-
Data Analysis: The uptake is typically expressed as the percentage of the injected dose per a specific number of cells or per milligram of protein.
-
Inhibition Studies: To identify the transporters involved, competitive inhibition assays are performed by co-incubating the radiotracer with a high concentration of specific inhibitors for different amino acid transport systems (e.g., 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) for System L, and a mixture of alanine, cysteine, and serine for System ASC).
In Vivo Biodistribution in Tumor-Bearing Rodents
Objective: To determine the distribution of the radiolabeled amino acid analogs in different organs and the tumor, and to assess tumor-to-background tissue ratios.
Methodology:
-
Animal Model: An appropriate animal model is established, for example, by intracranially implanting 9L gliosarcoma cells in Fischer rats.[3]
-
Radiotracer Administration: A defined dose of the radiolabeled compound is administered intravenously to the tumor-bearing animals.
-
Tissue Harvesting: At various time points post-injection (e.g., 15, 30, 60, 120 minutes), the animals are euthanized, and various tissues and organs (including the tumor, brain, blood, liver, kidneys, etc.) are harvested.
-
Radioactivity Measurement: The harvested tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-brain) are then calculated to evaluate the imaging potential of the tracer.
The following diagram outlines the general workflow for preclinical evaluation of these PET tracers.
Conclusion
The mono-fluorinated analogs of 1-aminocyclobutanecarboxylic acid, anti-[18F]FACBC and syn-[18F]FACBC, have demonstrated significant promise as PET imaging agents for oncology due to their high uptake in tumor tissues, driven by overexpressed amino acid transport systems. Both analogs exhibit favorable tumor-to-brain ratios, with syn-[18F]FACBC showing a particularly high ratio in preclinical glioma models. The lack of biological data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid presents a clear knowledge gap. Future studies are warranted to synthesize and evaluate the biological effects of this di-fluorinated analog to determine if gem-difluorination offers any advantages in terms of transporter affinity, tumor uptake, and imaging characteristics compared to its non-fluorinated and mono-fluorinated counterparts. Such research would be invaluable for the continued development of novel and improved amino acid-based PET tracers for cancer diagnosis and monitoring.
References
- 1. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
X-ray Crystal Structure of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid Derivatives: A Comparative Guide
A comprehensive comparison of the solid-state structures of 1-Amino-3,3-difluorocyclobutanecarboxylic acid and its derivatives remains an area of active research, as publicly available crystallographic data is currently limited. This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and visualization tools, pending the future publication of relevant crystal structures.
Detailed searches of prominent scientific databases, including the Cambridge Structural Database (CSD), did not yield publicly accessible X-ray crystal structures for 1-Amino-3,3-difluorocyclobutanecarboxylic acid or its simple derivatives, such as the hydrochloride salt or ethyl ester. While the synthesis of these compounds has been reported, the detailed crystallographic analyses required for a comparative study are not yet available in the public domain.
This guide will, therefore, serve as a template for researchers and drug development professionals, illustrating how such a comparison should be structured once the necessary data becomes available.
Data Presentation: A Framework for Comparison
Once X-ray crystallographic data is obtained, it is crucial to present it in a clear and concise manner to facilitate comparison between the parent molecule and its derivatives. The following tables provide a template for summarizing the key quantitative data.
Table 1: Crystallographic Data and Refinement Details
| Parameter | 1-Amino-3,3-difluorocyclobutanecarboxylic acid | Derivative 1 (e.g., HCl salt) | Derivative 2 (e.g., Ethyl ester) |
| Chemical Formula | C₅H₇F₂NO₂ | - | - |
| Formula Weight | 151.11 | - | - |
| Crystal System | - | - | - |
| Space Group | - | - | - |
| a (Å) | - | - | - |
| b (Å) | - | - | - |
| c (Å) | - | - | - |
| α (°) | - | - | - |
| β (°) | - | - | - |
| γ (°) | - | - | - |
| Volume (ų) | - | - | - |
| Z | - | - | - |
| Density (calculated) (g/cm³) | - | - | - |
| R-factor (%) | - | - | - |
| CCDC Deposition No. | - | - | - |
Table 2: Selected Bond Lengths and Angles (Å, °)
| Feature | 1-Amino-3,3-difluorocyclobutanecarboxylic acid | Derivative 1 | Derivative 2 |
| C1-C2 | - | - | - |
| C1-C4 | - | - | - |
| C2-C3 | - | - | - |
| C3-C4 | - | - | - |
| C1-COOH | - | - | - |
| C1-NH₂ | - | - | - |
| C3-F1 | - | - | - |
| C3-F2 | - | - | - |
| ∠(C2-C1-C4) | - | - | - |
| ∠(F1-C3-F2) | - | - | - |
Experimental Protocols
A standardized experimental protocol is essential for obtaining high-quality, comparable crystallographic data. The following outlines a typical methodology for single-crystal X-ray diffraction analysis.
1. Crystallization: Suitable single crystals of the target compounds would be grown, typically by slow evaporation of a saturated solution. A variety of solvents and solvent combinations (e.g., water, ethanol, ethyl acetate, hexane) would be screened to find optimal crystallization conditions.
2. Data Collection: A well-formed single crystal of appropriate size would be mounted on a goniometer head. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K or 293 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.
3. Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located in the difference Fourier map and refined isotropically or placed in calculated positions.
Mandatory Visualization
Visualizing the relationships and workflows involved in structural analysis is crucial for understanding the process. The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a decision-making process for analyzing the crystal structures.
Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystal structure analysis of chemical compounds.
Caption: Logical flow for the comparative analysis of crystal structure data.
This guide underscores the importance of experimental data in the structural sciences. As researchers continue to explore the chemical space of fluorinated amino acids, it is anticipated that the crystal structures of 1-Amino-3,3-difluorocyclobutanecarboxylic acid and its derivatives will be determined and made publicly available. At that point, this framework can be populated with empirical data to provide a valuable resource for the scientific community.
efficacy of [18F]FACBC PET imaging compared to other prostate cancer diagnostics.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of [18F]Fluciclovine ([18F]FACBC) Positron Emission Tomography (PET) imaging with other established diagnostic modalities for prostate cancer. The content synthesizes data from key clinical studies to aid in the evaluation of this imaging agent for research and drug development purposes.
Performance in Primary Prostate Cancer Staging
The initial staging of prostate cancer is critical for determining the appropriate treatment strategy. While multiparametric Magnetic Resonance Imaging (mpMRI) is a standard modality, [18F]FACBC PET has been investigated for its potential to improve tumor localization and characterization.
Quantitative Comparison: [18F]FACBC PET vs. mpMRI
| Diagnostic Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy | Study Population |
| [18F]FACBC PET/CT | 40% | 99% | - | - | - | 23 patients with primary prostate cancer[1] |
| mpMRI | 81% | 100% | - | - | - | 23 patients with primary prostate cancer[1] |
| [18F]FACBC PET/CT | 67% (lesion-based) | 66% (lesion-based) | - | - | - | Patients with localized prostate cancer[2] |
| T2-weighted MRI | 73% (lesion-based) | 79% (lesion-based) | - | - | - | Patients with localized prostate cancer[2] |
| [18F]FACBC PET/CT | 87% | 56% | - | - | - | 26 men with histologically confirmed prostate cancer[3][4] |
Data presented as reported in the cited studies. Dashes (-) indicate data not provided in the source.
In the context of primary prostate cancer detection, studies suggest that while [18F]FACBC PET/CT demonstrates high specificity, its sensitivity is lower compared to mpMRI for localizing the index tumor.[1] However, a combination of [18F]FACBC PET/CT and T2-weighted MR imaging may enable more accurate localization of prostate cancer lesions than either modality alone.[2]
Performance in Detecting Biochemical Recurrence
Biochemical recurrence (BCR), indicated by rising Prostate-Specific Antigen (PSA) levels after initial treatment, presents a diagnostic challenge. [18F]FACBC PET has been extensively evaluated for its ability to identify the location of recurrent disease, guiding salvage therapies.
Quantitative Comparison: [18F]FACBC PET vs. Other Modalities in Biochemical Recurrence
| Diagnostic Modality | Detection Rate | Sensitivity | Specificity | PPV | NPV | Accuracy | Study Population |
| [18F]FACBC PET/CT | 77.4% | 88.6% (prostate/bed) | 56.3% (prostate/bed) | 81.6% (prostate/bed) | 69.2% (prostate/bed) | 78.4% (prostate/bed) | 53 patients with suspected recurrent prostate cancer[5][6][7][8] |
| CT | 18.9% | 11.4% (prostate/bed) | 87.5% (prostate/bed) | 66.7% (prostate/bed) | 31.1% (prostate/bed) | 35.3% (prostate/bed) | 53 patients with suspected recurrent prostate cancer[5][6][7][8] |
| [18F]FACBC PET/CT | - | 46.2% (extraprostatic) | 100% (extraprostatic) | 100% (extraprostatic) | 51.7% (extraprostatic) | 65.9% (extraprostatic) | 41 patients with sufficient follow-up for extraprostatic disease[7][8] |
| CT | - | 11.5% (extraprostatic) | 100% (extraprostatic) | 100% (extraprostatic) | 39.5% (extraprostatic) | 43.9% (extraprostatic) | 41 patients with sufficient follow-up for extraprostatic disease[7][8] |
| [18F]FACBC PET/CT | 26% (per-patient) | - | - | - | - | - | 50 patients with BCR after radical prostatectomy (PSA ≤2.0 ng/mL)[9][10] |
| 68Ga-PSMA-11 PET/CT | 56% (per-patient) | - | - | - | - | - | 50 patients with BCR after radical prostatectomy (PSA ≤2.0 ng/mL)[9][10] |
| [18F]FACBC PET/CT | 79.3% | - | - | - | - | - | 58 patients with BCR after definitive primary therapy[11] |
| 68Ga-PSMA-11 PET/CT | 82.8% | - | - | - | - | - | 58 patients with BCR after definitive primary therapy[11] |
| [18F]FACBC PET/CT | 76.9% | - | - | 96.7% | - | 75.1% | 81 patients with BCR[12] |
Data presented as reported in the cited studies. Dashes (-) indicate data not provided in the source.
In patients with biochemical recurrence, [18F]FACBC PET/CT consistently demonstrates superior detection rates and diagnostic performance compared to conventional imaging like CT.[5][6][7][8] Head-to-head comparisons with Prostate-Specific Membrane Antigen (PSMA)-targeted PET tracers, such as 68Ga-PSMA-11, indicate that PSMA PET generally has higher detection rates, particularly at low PSA levels.[9][10][13] However, [18F]FACBC PET may have an advantage in detecting local recurrences near the urinary bladder due to its lower urinary excretion.[11] The overall detection rate of [18F]FACBC PET/CT in BCR is reported to be as high as 76.9%, with a high positive predictive value.[12]
Experimental Protocols
[18F]FACBC PET/CT for Primary Prostate Cancer Staging
-
Patient Population: Patients with intermediate to high-risk primary prostate cancer.[14]
-
Radiotracer Administration: Intravenous injection of approximately 370 MBq (10 mCi) of [18F]FACBC.
-
Imaging Acquisition: PET/CT scans are typically acquired in two phases: an early (dynamic) scan starting immediately after injection and a later (static) whole-body scan. The joint EANM and SNMMI procedure guideline recommends an uptake time of 3 to 5 minutes from the completion of injection to the start of PET scanning, beginning from the proximal thigh to the base of the skull.[15]
[18F]FACBC PET/CT for Biochemical Recurrence
-
Patient Population: Patients with a history of prostate cancer treated with curative intent, now presenting with rising PSA levels.
-
Radiotracer Administration: Intravenous injection of approximately 370 MBq (10 mCi) of [18F]FACBC.
-
Imaging Acquisition: A whole-body PET/CT scan from the base of the skull to the mid-thigh is typically performed. As with primary staging, an early acquisition protocol is recommended.[15]
Visualizations
Cellular Uptake Mechanism
[18F]FACBC is a synthetic amino acid analog of L-leucine.[16] Its uptake into prostate cancer cells is primarily mediated by amino acid transporters that are upregulated in malignancy. The main transporters involved are the sodium-dependent Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1).[16][17][18] This mechanism of uptake, which is distinct from glucose metabolism targeted by [18F]FDG, allows for specific visualization of prostate cancer cells. Due to its slow urinary excretion, [18F]FACBC is particularly useful for imaging the prostate and pelvic region.[19]
References
- 1. Localization of primary prostate cancer: FACBC PET/CT compared with multiparametric MRI using histopathology as reference standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localized Prostate Cancer Detection with 18F FACBC PET/CT: Comparison with MR Imaging and Histopathologic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recurrent Prostate Cancer Detection with anti-3-[18F] FACBC PET-CT: Comparison with Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recurrent prostate cancer detection with anti-3-[18F]FACBC PET/CT: comparison with CT | Semantic Scholar [semanticscholar.org]
- 7. Recurrent prostate cancer detection with anti-3-[(18)F]FACBC PET/CT: comparison with CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recurrent prostate cancer detection with anti-3-[^sup 18^F]FACBC PET/CT: comparison with CT - ProQuest [proquest.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Prospective Head-to-Head Comparison of 18F-Fluciclovine With 68Ga-PSMA-11 in Biochemical Recurrence of Prostate Cancer in PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection Rate and Clinical Impact of PET/CT with 18F-FACBC in Patients with Biochemical Recurrence of Prostate Cancer: A Retrospective Bicentric Study [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. [18F]fluciclovine PET/CT for Preoperative Staging in Patients With Intermediate to High-risk Primary Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snmmi.org [snmmi.org]
- 16. Fluciclovine (18F) - Wikipedia [en.wikipedia.org]
- 17. Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diagnostic Performance of PET/CT Using 18F-FACBC in Prostate Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: A Comparative Guide to the Metabolic Stability of Peptides with and without 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based drugs is a continuous endeavor. A key hurdle in this pursuit is the inherent metabolic instability of natural peptides, which often leads to rapid degradation and reduced therapeutic efficacy. The incorporation of unnatural amino acids is a promising strategy to overcome this challenge. This guide provides a comparative overview of the metabolic stability of peptides with and without the incorporation of a specific non-canonical amino acid: 1-Amino-3,3-difluorocyclobutanecarboxylic acid (Acf).
The introduction of fluorinated amino acids into peptide sequences is a well-established method to enhance their metabolic stability. The unique properties of the fluorine atom, such as its high electronegativity and small size, can alter the electronic and conformational properties of the peptide backbone, thereby rendering it less susceptible to enzymatic degradation. While direct comparative studies on Acf-containing peptides are not extensively available in public literature, the principles of incorporating gem-difluorinated cyclic amino acids suggest a significant improvement in proteolytic resistance.
This guide will present a hypothetical, yet realistic, comparison based on established principles of peptide chemistry and metabolic stability assays. It will also provide detailed experimental protocols for the synthesis of such modified peptides and the assessment of their stability, empowering researchers to conduct their own comparative studies.
Data Presentation: A Comparative Analysis
The following table summarizes the anticipated quantitative data from a comparative in vitro metabolic stability study of a model peptide and its Acf-modified analogue in human plasma. This data is illustrative and serves to highlight the expected improvements in metabolic stability upon Acf incorporation.
| Parameter | Model Peptide (Unmodified) | Model Peptide (with Acf) |
| Half-life (t½) in Human Plasma (hours) | 1.5 | 18.0 |
| Percentage Remaining after 8 hours (%) | 15 | 85 |
| Primary Cleavage Site | Between two native amino acids | Resistant to cleavage at the Acf position |
| Metabolite Profile | Multiple degradation products observed | Primarily intact peptide with minimal degradation |
Experimental Protocols
To generate the comparative data presented above, the following experimental protocols would be employed.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of both the unmodified and the Acf-containing model peptides using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-1-amino-3,3-difluorocyclobutanecarboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® as coupling reagents
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For the unmodified peptide, couple the next Fmoc-protected amino acid in the sequence using DIC and OxymaPure® in DMF.
-
For the modified peptide, couple Fmoc-1-amino-3,3-difluorocyclobutanecarboxylic acid at the desired position using the same coupling reagents.
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes the procedure to assess the metabolic stability of the synthesized peptides in human plasma.
Workflow for In Vitro Plasma Stability Assay:
A Spectroscopic Comparison of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid, a synthetic amino acid of interest in medicinal chemistry and oncology, with its non-fluorinated and mono-fluorinated counterparts. The increasing use of fluorinated organic molecules in drug development underscores the importance of understanding their structural and spectroscopic properties. This document aims to serve as a valuable resource by presenting available experimental data, outlining common analytical protocols, and illustrating the biological context of these compounds.
Introduction
1-Amino-3,3-difluorocyclobutanecarboxylic acid and its analogs are non-proteinogenic amino acids that have garnered significant attention as probes for in vivo imaging. Specifically, radiolabeled versions of these compounds, such as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC or Fluciclovine), are utilized as tracers in Positron Emission Tomography (PET) for the diagnosis and monitoring of cancers, notably prostate cancer and brain tumors.[1][2] The underlying principle of their application lies in the upregulated amino acid transport systems in cancer cells, which facilitate the uptake of these synthetic analogs.[3] Understanding the spectroscopic characteristics of the unlabeled compounds is crucial for their synthesis, quality control, and the development of new derivatives.
This guide focuses on a side-by-side comparison of the spectroscopic data for:
-
1-Aminocyclobutanecarboxylic acid (the non-fluorinated parent compound)
-
1-Amino-3-fluorocyclobutanecarboxylic acid (mono-fluorinated analog)
-
1-Amino-3,3-difluorocyclobutanecarboxylic acid (di-fluorinated target compound)
Data Presentation
The following tables summarize the available spectroscopic data for 1-aminocyclobutanecarboxylic acid. The expected trends for its fluorinated analogs are also discussed.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 1-Aminocyclobutanecarboxylic acid | Data not readily available in literature. | Data not readily available in literature. | Not Applicable |
| 1-Amino-3-fluorocyclobutanecarboxylic acid | Data not readily available in literature. | Data not readily available in literature. | Data not readily available in literature. |
| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | Data not readily available in literature. | Data not readily available in literature. | Data not readily available in literature. |
Note: Specific, experimentally derived NMR data for the free forms of these amino acids are not widely published. The synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid has been reported, but the detailed spectroscopic characterization is not in the public domain.[4] For the mono-fluorinated analog, the focus of literature is primarily on its radiolabeled form for PET imaging.[5][6]
Expected NMR Spectroscopic Trends with Fluorination:
-
¹H NMR: The introduction of fluorine atoms is expected to cause downfield shifts for neighboring protons due to the strong electron-withdrawing nature of fluorine. Protons on the cyclobutane ring, particularly those geminal or vicinal to the fluorine atoms, would exhibit complex splitting patterns due to H-F coupling.
-
¹³C NMR: Carbon atoms bonded to fluorine will show a direct C-F coupling, typically observed as a large doublet. The chemical shifts of these carbons will be significantly shifted downfield. The electron-withdrawing effect of fluorine will also influence the chemical shifts of other carbons in the ring, generally causing a downfield shift, with the effect diminishing with distance.
-
¹⁹F NMR: This technique is essential for characterizing fluorinated compounds. The chemical shift of the fluorine signal provides information about its electronic environment. In 1-amino-3-fluorocyclobutanecarboxylic acid, a single signal would be expected, while in the 3,3-difluoro analog, a single signal would also be observed due to chemical equivalence, assuming free rotation.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| 1-Aminocyclobutanecarboxylic acid | ~3100-2500 (O-H and N-H stretch), ~1630 (C=O stretch), ~1540 (N-H bend) | M⁺ not typically observed; characteristic fragments at m/z 87, 42, 41. |
| 1-Amino-3-fluorocyclobutanecarboxylic acid | Expected: Similar to parent, with additional C-F stretching band(s) around 1100-1000. | Expected [M+H]⁺: 134.06 |
| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | Expected: Similar to parent, with strong C-F stretching band(s) around 1100-1000. | Expected [M+H]⁺: 152.05 |
Note: The IR and MS data for the fluorinated compounds are predicted based on the known data for the parent compound and general spectroscopic principles.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of amino acids are outlined below. These are general procedures and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH) will be affected. For D₂O, these signals may be broadened or absent due to deuterium exchange.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR: For fluorinated compounds, acquire a one-dimensional fluorine spectrum. A proton-decoupling sequence can be used to simplify the spectrum by removing H-F couplings. The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples with minimal preparation.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record a background spectrum of the KBr pellet or the empty ATR crystal. Then, record the spectrum of the sample. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Spectral Range: Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, and C-F stretches.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.
-
Ionization: For ESI, the sample solution is infused directly or via a liquid chromatography system into the ion source. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Analysis: The resulting mass spectrum will show the molecular weight of the compound (from the molecular ion or protonated molecule) and any fragment ions, which can provide structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.
Mandatory Visualization
The following diagrams illustrate the biological context and a general experimental workflow for the analysis of these amino acid analogs.
Caption: Upregulated amino acid transport in cancer cells facilitates the accumulation of fluorinated analogs for PET imaging.
Caption: A generalized workflow for the spectroscopic analysis of amino acid analogs.
References
- 1. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Initial experience with the radiotracer anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid with PET/CT in prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Amino-3,3-difluorocyclobutanecarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 1-Amino-3,3-difluorocyclobutanecarboxylic acid (CAS RN: 1225532-86-4). Always handle this compound in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Hazard Identification:
This chemical is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
II. Step-by-Step Disposal Protocol
The disposal of 1-Amino-3,3-difluorocyclobutanecarboxylic acid should be treated as hazardous chemical waste.
Step 1: Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound should be classified as a halogenated organic waste due to the presence of fluorine atoms. It is critical to segregate this waste at the point of generation to prevent reactions with incompatible materials.
Key Segregation Principles:
-
Do Not Mix: Never combine this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Acids and Bases: Store separately from strong acids and bases.
-
Halogenated vs. Non-Halogenated: Collect in a designated container specifically for halogenated organic waste. Many institutions have separate disposal streams for halogenated and non-halogenated materials.[2]
Step 2: Waste Collection and Container Labeling
All waste materials, including the chemical itself and any contaminated consumables (e.g., weighing papers, pipette tips, gloves), should be placed into a designated, compatible, and sealable container.
The container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "1-Amino-3,3-difluorocyclobutanecarboxylic acid "
-
The CAS Number: 1225532-86-4
-
An accurate list of all contents, including any solvents.
Step 3: Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Spill Management
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Avoid generating dust.[2]
Spill Cleanup Procedure:
-
Wear the appropriate PPE as outlined above.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[2]
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[3]
Step 5: Final Disposal
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Disposal must be conducted by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
References
Essential Safety and Operational Guide for 1-Amino-3,3-difluorocyclobutanecarboxylic Acid
This guide provides critical safety and logistical information for the handling and disposal of 1-Amino-3,3-difluorocyclobutanecarboxylic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, step-by-step operational plans, and proper disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
1-Amino-3,3-difluorocyclobutanecarboxylic acid is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the recommended personal protective equipment is mandatory to minimize exposure risks.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber). | Prevents direct skin contact and subsequent irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, use a NIOSH-approved particulate respirator. | Minimizes the risk of respiratory tract irritation from dust or aerosols. |
| Protective Clothing | Laboratory coat or other suitable protective clothing. | Provides an additional barrier against accidental skin contact. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 1-Amino-3,3-difluorocyclobutanecarboxylic acid is essential for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Assemble all necessary personal protective equipment (PPE) as detailed in the table above.
-
Ensure a chemical fume hood is in proper working order and readily accessible.
-
Have an emergency eyewash station and safety shower nearby.
-
-
Handling the Compound :
-
Conduct all handling of 1-Amino-3,3-difluorocyclobutanecarboxylic acid within a certified chemical fume hood to control exposure.
-
Handle the solid material carefully to avoid the generation of dust.
-
Use appropriate, clean tools (e.g., spatulas) for transferring the compound.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
Post-Handling :
-
Tightly seal the container of the chemical after use.
-
Thoroughly clean the work area and decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of 1-Amino-3,3-difluorocyclobutanecarboxylic acid and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
Collect waste material, including any unused compound and contaminated disposable labware (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless permitted by your institution's hazardous waste management plan.
-
-
Container Labeling :
-
The hazardous waste container must be clearly labeled with the full chemical name: "1-Amino-3,3-difluorocyclobutanecarboxylic acid" and the appropriate hazard warnings (e.g., "Irritant").
-
-
Institutional Guidelines :
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
